N-(4-azepan-1-ylphenyl)guanidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(azepan-1-yl)phenyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c14-13(15)16-11-5-7-12(8-6-11)17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H4,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFQJNUFWMCKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(4-azepan-1-ylphenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-azepan-1-ylphenyl)guanidine is a substituted guanidine derivative with potential applications in pharmaceutical research and development. This document provides a comprehensive overview of its chemical properties, a detailed, representative experimental protocol for its synthesis, and a discussion of the potential biological significance of the guanidine moiety. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines known information with established principles of organic synthesis and medicinal chemistry to serve as a foundational resource for researchers.
Chemical and Physical Properties
Precise experimental data for this compound is not extensively documented. The following table summarizes its basic molecular identifiers and highlights the absence of publicly available experimental values for key physical properties.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 2-[4-(azepan-1-yl)phenyl]guanidine | [1] |
| CAS Number | 1177311-85-1 | [1] |
| Molecular Formula | C₁₃H₂₀N₄ | [1] |
| Molecular Weight | 232.32 g/mol | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Experimental Protocol
While a specific, detailed synthesis protocol for this compound is not published, a plausible and representative method can be derived from general procedures for the synthesis of N-arylguanidines from their corresponding anilines. The most common and direct method involves the guanylation of an aniline derivative.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a two-step process starting from 1-fluoro-4-nitrobenzene and azepane, followed by reduction and subsequent guanylation. A more direct approach, however, would utilize the commercially available 4-azepan-1-ylaniline as the starting material. The following protocol details the guanylation of 4-azepan-1-ylaniline.
dot
Caption: Proposed workflow for the synthesis of this compound.
Representative Experimental Protocol: Guanylation of 4-azepan-1-ylaniline
This protocol is a representative method and may require optimization for yield and purity.
Materials:
-
4-azepan-1-ylaniline
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (or a similar guanylating agent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or diethyl ether) for salt formation (optional)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a solution of 4-azepan-1-ylaniline (1.0 equivalent) in anhydrous DCM, add TEA or DIPEA (2.0-3.0 equivalents).
-
Addition of Guanylating Agent: Slowly add a solution of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1-1.2 equivalents) in anhydrous DCM to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the Boc-protected guanidine.
-
Deprotection (if necessary): If a Boc-protected guanylating agent was used, dissolve the purified intermediate in a suitable solvent (e.g., DCM or methanol) and treat with an excess of a strong acid, such as HCl in dioxane or trifluoroacetic acid (TFA), to remove the Boc protecting groups.
-
Final Product Isolation: After deprotection is complete (as monitored by TLC or LC-MS), remove the solvent under reduced pressure. The resulting product can be isolated as a salt (e.g., hydrochloride salt) or neutralized with a base to obtain the free base. Further purification by recrystallization or precipitation may be necessary.
Potential Biological Activity and Mechanism of Action
Specific pharmacological studies on this compound are not currently available in the public domain. However, the guanidine functional group is a key pharmacophore in a wide range of biologically active molecules. The high basicity of the guanidinium group allows it to form strong ionic interactions with negatively charged residues (e.g., carboxylates and phosphates) in biological targets.
Guanidine-containing compounds have been reported to exhibit a broad spectrum of biological activities, including:
-
Antihypertensive agents: By interacting with adrenergic receptors or ion channels.
-
Antidiabetic agents: As seen in the biguanide class of drugs like metformin.
-
Enzyme inhibitors: Targeting a variety of enzymes, including nitric oxide synthases and proteases.
-
Antimicrobial and Antiviral agents.
The mechanism of action for many guanidine derivatives involves their ability to modulate the function of ion channels and transporters. For instance, guanidine and its simpler analogs are known to inhibit voltage-gated potassium (Kv) channels, which can lead to an increased release of neurotransmitters like acetylcholine at the neuromuscular junction.
dot
Caption: General principle of guanidinium group interaction with biological targets.
The presence of the azepane ring and the phenyl linker in this compound will influence its overall lipophilicity, size, and conformational flexibility, which in turn will determine its specific interactions with biological targets and its pharmacokinetic properties. Further research is required to elucidate the specific biological activities and mechanism of action of this particular compound.
Conclusion
This compound is a molecule of interest for which detailed experimental data is sparse. This guide provides the foundational chemical information available, a representative synthetic protocol based on established chemical principles, and a general overview of the potential biological significance of the guanidine moiety. It is intended to serve as a starting point for researchers and professionals in the field of drug discovery and development who are interested in exploring the therapeutic potential of this and related compounds. Further experimental investigation is necessary to fully characterize its chemical and pharmacological properties.
References
N-(4-azepan-1-ylphenyl)guanidine: A Technical Guide to Structure Elucidation and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-azepan-1-ylphenyl)guanidine is a substituted guanidine derivative with potential applications in medicinal chemistry. This document provides a comprehensive technical overview of its structure, proposed synthetic route, and expected analytical characterization. Furthermore, it explores potential biological activities and mechanisms of action based on the well-established pharmacology of the guanidine functional group. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and investigation of this and related compounds.
Chemical Structure and Properties
This compound is an organic compound featuring a central guanidine group attached to a phenyl ring, which is further substituted with an azepane moiety. The guanidine group, with its high basicity, is a key feature that often dictates the compound's physicochemical and biological properties.[1]
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-[4-(azepan-1-yl)phenyl]guanidine | [2] |
| CAS Number | 1177311-85-1 | [2] |
| Molecular Formula | C13H20N4 | [2] |
| Molecular Weight | 232.32 g/mol | [2] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| pKa (Strongest Basic) | ~11-12 | General Guanidine Chemistry |
| LogP | ~2.5 - 3.5 | N/A |
| Hydrogen Bond Donors | 3 | N/A |
| Hydrogen Bond Acceptors | 4 | N/A |
Proposed Synthesis and Structural Elucidation
Proposed Synthetic Pathway
A likely synthetic approach would involve the reaction of 4-(azepan-1-yl)aniline with a suitable guanylating agent, such as cyanamide, under acidic conditions. This method is a well-documented procedure for the synthesis of N-arylguanidines.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol (Representative)
The following is a representative protocol based on the synthesis of a structurally similar compound, N-[4-(morpholin-4-yl)phenyl]guanidine.[3]
-
Reaction Setup: To a solution of 4-(azepan-1-yl)aniline (10 mmol) in ethanol (10 mL) at 0 °C, add concentrated hydrochloric acid (4 mL).
-
Addition of Guanylating Agent: Add a 50% aqueous solution of cyanamide (25.7 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 10 hours.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Add a saturated aqueous solution of sodium carbonate (10 mL) to the residue. Filter the resulting solid, wash with acetone, and dry under reduced pressure to yield the final product.
Spectroscopic Characterization (Expected Data)
The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.0-7.2 | d | 2H | Aromatic CH (ortho to guanidine) |
| ~6.8-7.0 | d | 2H | Aromatic CH (ortho to azepane) | |
| ~3.3-3.5 | t | 4H | Azepane CH₂ (adjacent to N) | |
| ~1.6-1.8 | m | 4H | Azepane CH₂ | |
| ~1.5-1.6 | m | 4H | Azepane CH₂ | |
| ~7.0 (broad) | s | 4H | Guanidine NH₂ and NH | |
| ¹³C NMR | ~158-160 | - | - | Guanidine C |
| ~145-150 | - | - | Aromatic C-N (azepane) | |
| ~130-135 | - | - | Aromatic C-N (guanidine) | |
| ~120-125 | - | - | Aromatic CH | |
| ~115-120 | - | - | Aromatic CH | |
| ~50-55 | - | - | Azepane CH₂ (adjacent to N) | |
| ~25-30 | - | - | Azepane CH₂ |
| Technique | Expected m/z | Interpretation |
| Electrospray Ionization (ESI-MS) | ~233.17 | [M+H]⁺ |
Potential Biological Activities and Signaling Pathways
Guanidine and its derivatives are known to exhibit a wide range of biological activities.[4][5] The presence of the guanidine moiety in this compound suggests several potential pharmacological applications.
Potential Mechanisms of Action
Based on existing literature for guanidine-containing compounds, potential mechanisms of action for this compound could include:
-
Ion Channel Modulation: Guanidine compounds are known to inhibit voltage-gated potassium (Kv) channels, which can enhance the release of neurotransmitters like acetylcholine.[6] This mechanism is relevant for neuromuscular disorders.
-
Antibacterial Activity: Many guanidine derivatives possess antibacterial properties, potentially through disruption of bacterial cell membranes.[7]
-
Enzyme Inhibition: The guanidinium group can interact with active sites of various enzymes, leading to their inhibition.
Figure 2: Potential signaling pathways and biological effects of this compound.
Conclusion
This compound presents an interesting scaffold for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its chemical structure, a plausible synthetic strategy, and expected analytical data for its characterization. The established diverse biological activities of the guanidine functional group suggest that this compound warrants further exploration for its potential therapeutic applications. The provided protocols and predicted data can serve as a valuable starting point for researchers aiming to synthesize and evaluate this and structurally related molecules.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. chiralen.com [chiralen.com]
- 3. N-[4-(Morpholin-4-yl)phenyl]guanidine synthesis - chemicalbook [chemicalbook.com]
- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Mechanism of Action of N-(4-azepan-1-ylphenyl)guanidine: A Survey of Available Data
A comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific information regarding the mechanism of action for the compound N-(4-azepan-1-ylphenyl)guanidine. While the chemical is available for research and development purposes, there are no detailed published studies, quantitative data, or established experimental protocols that specifically delineate its biological targets or signaling pathways.
This technical guide, therefore, addresses the broader context of guanidine-containing compounds to provide a potential framework for understanding how this compound might function, based on the activities of structurally related molecules. It is crucial to note that these are generalized mechanisms for the guanidine class and may not be representative of the specific actions of this compound.
The Guanidine Moiety: A Versatile Pharmacophore
The guanidine group is a key feature in numerous biologically active compounds, attributable to its ability to exist as a protonated guanidinium cation at physiological pH. This allows it to engage in specific interactions with biological targets like carboxylates and phosphates.[1] Guanidine derivatives have demonstrated a wide array of pharmacological activities, making them valuable in the development of therapeutic agents for a variety of diseases.[2][3]
Potential Mechanisms of Action for Guanidine-Containing Compounds
Based on extensive research into various guanidine derivatives, several key mechanisms of action have been identified. These provide plausible, yet unconfirmed, avenues for the potential biological effects of this compound.
Ion Channel Modulation
A prominent mechanism for many guanidine compounds is the modulation of ion channel activity.
-
Sodium Channel Blockade: Certain N,N'-diarylguanidines have been synthesized and evaluated as potent sodium channel blockers, leading to anticonvulsant effects.[4] Their activity is linked to their lipophilicity, with flexible and moderately sized lipophilic groups being preferred for biological activity.[4] These compounds are thought to act on voltage-gated sodium channels, with weak activity at NMDA ion channels.[4]
-
Potassium Channel Inhibition: Guanidine and its analogs can inhibit voltage-gated potassium (Kv) channels.[5] This action leads to an enhanced release of acetylcholine at the neuromuscular junction, which is the basis for its therapeutic use in certain neuromuscular diseases.[5] The proposed mechanism involves the binding of guanidines within the intracellular pore of the channel, which stabilizes a closed state.[5][6]
Receptor Antagonism
-
NMDA Receptor Antagonism: Diarylguanidines have been investigated as noncompetitive antagonists of the NMDA receptor ion channel.[7] By binding to the ion channel site, these compounds can exert neuroprotective effects. The substitution pattern on the aryl rings significantly influences their affinity and selectivity for NMDA receptors over other sites like the sigma receptor.[7]
Antimicrobial and Antiparasitic Activity
Guanidine derivatives are found in a variety of natural products with potent antimicrobial properties.
-
Antibacterial Action: Alkyl-guanidine oligomers have been identified as potent antibacterial agents with broad-spectrum activity.[8] Marine organisms are a rich source of guanidine alkaloids that exhibit antimicrobial, antimalarial, and anti-HIV properties.[1]
-
Antiprotozoal Effects: Guanidine alkaloids isolated from natural sources have shown activity against parasites such as Trypanosoma cruzi.[9]
Enzyme Inhibition
The guanidine moiety can serve as a structural mimic or binding element for various enzymes.
-
β-Secretase (BACE1) Inhibition: Biaryl guanidine derivatives have been designed and synthesized as inhibitors of the BACE1 enzyme, a key target in Alzheimer's disease research.[10]
-
Nitric Oxide Synthase (NO Synthase) Inhibition: The development of guanidine-containing molecules as inhibitors of NO synthase is an active area of research.[2][3]
Logical Framework for Investigating this compound
Given the absence of specific data, a logical workflow for characterizing the mechanism of action of this compound would involve a series of screening and targeted assays based on the known activities of related compounds.
Caption: A logical workflow for the investigation of a novel compound's mechanism of action.
Conclusion
While a detailed technical guide on the core mechanism of action of this compound cannot be provided due to a lack of specific research, the broader family of guanidine-containing compounds offers a rich source of potential biological activities. The information presented here, derived from studies on analogous structures, serves as a foundational guide for researchers and drug development professionals to formulate hypotheses and design experimental protocols to elucidate the specific mechanism of this compound. Future research, beginning with broad phenotypic and target-based screening, will be essential to uncover its pharmacological profile and potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Elusive Biological Profile of N-(4-azepan-1-ylphenyl)guanidine Derivatives: A Technical Overview Based on Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of the biological activity of N-(4-azepan-1-ylphenyl)guanidine and its derivatives. Despite the presence of this compound in chemical supplier databases (CAS No. 1177311-85-1), dedicated research detailing its pharmacological properties, mechanism of action, and therapeutic potential appears to be unpublished. This guide, therefore, pivots to an in-depth analysis of structurally related compounds, namely those containing guanidine, azepane, and N-phenylguanidine moieties. By examining the established biological activities of these related chemical classes, we can extrapolate potential areas of interest and provide a foundational framework for the future investigation of this compound derivatives. This document outlines potential therapeutic applications, proposes relevant experimental protocols for screening, and visualizes hypothetical signaling pathways and workflows to guide future research endeavors.
Introduction: The Guanidine and Azepane Scaffolds in Medicinal Chemistry
The guanidine group is a highly basic functional group that is a key structural feature in a multitude of biologically active compounds. Its ability to form strong hydrogen bonds and exist as a delocalized cation at physiological pH allows for interactions with various biological targets, including enzymes, ion channels, and receptors.[1] Guanidine-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, antidiabetic, anti-inflammatory, antimicrobial, and anticancer effects.[1]
The azepane ring, a seven-membered saturated heterocycle, is another important pharmacophore found in numerous bioactive molecules. Its conformational flexibility allows it to adopt various spatial arrangements, enabling optimal interactions with biological targets. Azepane derivatives have been explored for their potential in treating central nervous system disorders, inflammation, and viral infections.
The combination of these two moieties in the this compound scaffold presents an intriguing, yet unexplored, area for drug discovery.
Potential Biological Activities: An Extrapolation from Related Compounds
Based on the known activities of structurally similar compounds, this compound derivatives could potentially exhibit a range of biological effects. The following table summarizes these potential activities and the associated evidence from related compound classes.
| Potential Biological Activity | Evidence from Structurally Related Compounds | Potential Mechanism of Action | Relevant Citations |
| Anticonvulsant | N,N'-diarylguanidines have shown potent activity as sodium channel blockers. | Blockade of voltage-gated sodium channels. | [2] |
| Antiviral | N2-phenylguanines have been identified as inhibitors of herpes simplex virus thymidine kinases. | Inhibition of viral enzymes essential for replication. | [3] |
| Anti-inflammatory | Various guanidine derivatives have demonstrated anti-inflammatory properties. | Modulation of inflammatory pathways. | [4] |
| Anticancer | Certain guanidine-containing compounds exhibit cytotoxic effects against cancer cell lines. | Interference with kinase signaling pathways or induction of apoptosis. | [1] |
| Antimicrobial | The guanidine moiety is present in several antimicrobial agents. | Disruption of microbial cell membranes or inhibition of essential enzymes. | |
| Neuropathic Pain | Spiro[chromene-2,4'-piperidine] derivatives (structurally related to the azepane-phenyl portion) have shown efficacy as TRPM8 antagonists. | Blockade of transient receptor potential channels. | [5] |
| Antidementia | 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives act as potent acetylcholinesterase inhibitors. | Inhibition of acetylcholinesterase, leading to increased acetylcholine levels. | [6] |
Proposed Experimental Protocols for Screening
For researchers embarking on the investigation of this compound derivatives, a systematic screening approach is crucial. The following protocols, adapted from methodologies used for related compounds, provide a robust starting point.
General Synthesis of N-Arylguanidines
A common method for the synthesis of N-arylguanidines involves the reaction of an appropriate aniline with a guanylating agent.
-
Materials: 4-azepan-1-ylaniline, cyanamide, solvent (e.g., ethanol, isopropanol), acid catalyst (e.g., hydrochloric acid).
-
Procedure:
-
Dissolve 4-azepan-1-ylaniline in the chosen solvent.
-
Add an equimolar amount of cyanamide.
-
Add a catalytic amount of acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and elemental analysis.
-
In Vitro Assay for Sodium Channel Blockade (Anticonvulsant Activity)
This assay, based on the protocol for N,N'-diarylguanidines, assesses the ability of the test compounds to inhibit sodium influx.[2]
-
Cell Line: A cell line expressing voltage-gated sodium channels (e.g., CHO cells).
-
Reagents: Veratridine (a sodium channel activator), radiolabeled guanidinium ([¹⁴C]guanidinium), test compounds.
-
Procedure:
-
Plate the cells in a suitable multi-well format.
-
Pre-incubate the cells with varying concentrations of the test compounds.
-
Stimulate the cells with veratridine in the presence of [¹⁴C]guanidinium.
-
After a defined incubation period, wash the cells to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage inhibition of [¹⁴C]guanidinium influx at each compound concentration and determine the IC50 value.
-
In Vitro Assay for Viral Thymidine Kinase Inhibition (Antiviral Activity)
This protocol is adapted from studies on N2-phenylguanines.[3]
-
Enzyme Source: Purified recombinant viral thymidine kinase.
-
Substrates: ATP, [³H]thymidine.
-
Procedure:
-
Prepare a reaction mixture containing the enzyme, ATP, and varying concentrations of the test compounds.
-
Initiate the reaction by adding [³H]thymidine.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction and spot the mixture onto ion-exchange filter paper discs.
-
Wash the discs to remove unreacted [³H]thymidine.
-
Measure the radioactivity retained on the discs, which corresponds to the phosphorylated product.
-
Calculate the percentage inhibition of enzyme activity and determine the IC50 value.
-
Visualizing Potential Mechanisms and Workflows
To further guide research, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by these compounds and a general workflow for their initial screening.
Caption: Hypothetical mechanism of anticonvulsant activity.
Caption: General workflow for screening novel compounds.
Conclusion
While direct experimental data on the biological activity of this compound derivatives remains absent from the scientific literature, a review of structurally related compounds provides a valuable roadmap for future investigations. The presence of the guanidine and azepane moieties suggests a high potential for diverse pharmacological activities, particularly in the areas of anticonvulsant, antiviral, and anti-inflammatory research. The proposed experimental protocols and visualized workflows offer a structured approach for researchers to begin to unravel the therapeutic potential of this novel class of compounds. It is our hope that this guide will stimulate and facilitate the much-needed exploration of this compound derivatives and their potential contributions to medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationships of N2-phenylguanines as inhibitors of herpes simplex virus thymidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of the Guanidine Scaffold: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the potential therapeutic targets of the guanidine scaffold. Initial searches for the specific compound N-(4-azepan-1-ylphenyl)guanidine did not yield sufficient public data to create a dedicated in-depth analysis. Therefore, this document provides a broader overview of the therapeutic landscape of guanidine-containing compounds, drawing on established research into this versatile chemical moiety.
Introduction: The Guanidine Moiety - A Privileged Scaffold in Drug Discovery
The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic and polar functional group that has garnered significant attention in medicinal chemistry. Its ability to form strong hydrogen bonds and exist as a delocalized cation at physiological pH allows it to interact with a wide array of biological targets. This versatility has led to the development of numerous guanidine-containing drugs with diverse therapeutic applications, from antimicrobial and antiviral agents to treatments for cancer and cardiovascular diseases.[1][2][3][4][5] This guide will explore the known and potential therapeutic targets of compounds featuring the guanidine scaffold, providing insights for researchers and drug development professionals.
Potential Therapeutic Targets of Guanidine-Containing Compounds
The guanidinium group's unique physicochemical properties enable it to mimic the side chain of arginine, a key amino acid in many biological recognition processes. This mimicry, along with other interaction capabilities, allows guanidine derivatives to target a broad spectrum of proteins and nucleic acids. A summary of key targets is presented below.
Data Presentation: Known and Potential Targets of Guanidine Derivatives
| Target Class | Specific Examples | Therapeutic Area |
| Ion Channels | Voltage-gated sodium channels (Nav), Voltage-gated potassium channels (Kv), Amiloride-sensitive sodium channels (ENaC) | Neurology, Cardiology |
| Receptors | α2-Adrenergic receptors, Imidazoline receptors, NMDA receptors, Histamine H2 receptors | Neurology, Cardiology, Gastroenterology |
| Enzymes | Nitric oxide synthase (NOS), Arginase, Dipeptidyl peptidase-4 (DPP-4), Reverse transcriptase | Inflammation, Metabolic diseases, Infectious diseases |
| Transporters | Norepinephrine transporter (NET), Guanidinium-based transporters | Neurology, Drug delivery |
| Nucleic Acids | DNA (minor groove binding), RNA | Oncology, Infectious diseases |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of guanidine compounds are mediated through their interaction with the targets listed above, leading to the modulation of various signaling pathways.
Modulation of Neuronal Excitability
Several guanidine derivatives target ion channels and receptors in the central and peripheral nervous systems. For instance, by blocking voltage-gated sodium and potassium channels, these compounds can reduce neuronal excitability, a mechanism relevant for the treatment of epilepsy and neuropathic pain.
Caption: Modulation of neuronal excitability by guanidine derivatives.
Anticancer Mechanisms
The anticancer activity of certain guanidine compounds is attributed to their ability to interact with DNA, often by binding to the minor groove. This interaction can interfere with DNA replication and transcription, ultimately leading to apoptosis in cancer cells. Additionally, some derivatives can induce the formation of reactive oxygen species (ROS) and trigger mitochondrial-mediated apoptosis.[3]
Caption: Anticancer mechanisms of guanidine-containing compounds.
Experimental Protocols for Target Identification and Validation
The identification and validation of therapeutic targets for novel guanidine derivatives involve a multi-step process. A general workflow is outlined below.
General Experimental Workflow
Caption: General experimental workflow for drug discovery.
Detailed Methodologies
Binding Assays (e.g., Surface Plasmon Resonance - SPR):
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.
-
Interaction Analysis: Flow solutions of the guanidine compound at various concentrations over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of the bound compound.
-
Kinetic Analysis: Determine the association (ka) and dissociation (kd) rate constants to calculate the binding affinity (KD).
Enzyme Inhibition Assays:
-
Assay Setup: Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the guanidine compound to the reaction mixture.
-
Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate) and monitor the product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Cell-Based Functional Assays:
-
Cell Culture: Culture a cell line that endogenously expresses the target of interest or has been engineered to do so.
-
Compound Treatment: Treat the cells with a range of concentrations of the guanidine derivative.
-
Functional Readout: Measure a cellular response that is dependent on the activity of the target. This could include changes in second messenger levels (e.g., cAMP, Ca2+), gene expression, cell viability, or proliferation.
-
Dose-Response Analysis: Plot the functional response against the compound concentration to determine the EC50 or IC50 value.
Conclusion and Future Directions
The guanidine scaffold remains a cornerstone in the development of new therapeutic agents. Its ability to interact with a multitude of biological targets provides a rich landscape for drug discovery. While specific data on this compound is not currently in the public domain, the broader understanding of guanidine-containing compounds suggests that its therapeutic potential could lie in areas such as neurology, oncology, or infectious diseases. Future research efforts should focus on synthesizing and screening novel guanidine derivatives, followed by rigorous target identification and validation to unlock their full therapeutic potential. The experimental approaches outlined in this guide provide a framework for such endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. jocpr.com [jocpr.com]
In Silico Modeling of N-(4-azepan-1-ylphenyl)guanidine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive, albeit hypothetical, framework for the in silico modeling of N-(4-azepan-1-ylphenyl)guanidine. Due to the limited publicly available data on this specific molecule, we propose a robust computational workflow based on methodologies successfully applied to structurally similar compounds, particularly other phenylguanidine derivatives. This guide outlines a plausible biological target, details the experimental protocols for a full suite of computational analyses—from molecular docking to ADMET prediction—and presents data and visualizations in the specified formats. The objective is to furnish a detailed template for researchers to adapt and apply in the evaluation of novel guanidine-based compounds.
Introduction
Guanidine and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The guanidinium group, being protonated at physiological pH, can participate in multiple hydrogen bonds and electrostatic interactions, making it a valuable pharmacophore for targeting various biological macromolecules.[1] Phenylguanidine derivatives, in particular, have been investigated for a range of therapeutic applications, including as anticancer agents that bind to the minor groove of DNA, and as inhibitors of enzymes and ion channels.[2] Notably, several studies have identified substituted benzoylguanidines as potent inhibitors of the Na+/H+ exchanger (NHE).[3]
The azepane moiety, a seven-membered saturated heterocycle, is also a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.[4] Its incorporation into a molecule can influence properties such as lipophilicity, conformational flexibility, and metabolic stability.[5]
The compound of interest, this compound, combines these two key structural features. While specific biological data for this molecule is scarce, its structure suggests a potential for interaction with targets amenable to guanidine-containing ligands. This guide, therefore, proposes a hypothetical in silico study to elucidate its potential interactions with a plausible biological target: the Na+/H+ Exchanger Isoform 1 (NHE-1) . NHE-1 is a crucial membrane protein involved in the regulation of intracellular pH and cell volume, and its dysregulation has been implicated in various pathologies, including cardiac ischemia-reperfusion injury and cancer.[6]
This document will detail the computational methodologies to predict the binding affinity, interaction modes, and drug-like properties of this compound with NHE-1.
Proposed In Silico Modeling Workflow
A multi-step computational approach is proposed to investigate the interaction of this compound with its putative target, NHE-1. This workflow is designed to provide a comprehensive understanding of the compound's potential as a therapeutic agent, from initial binding prediction to an assessment of its pharmacokinetic profile.
Caption: Proposed workflow for the in silico analysis of this compound.
Experimental Protocols
Ligand and Protein Preparation
3.1.1. Ligand Preparation
-
Structure Generation: The 2D structure of this compound will be drawn using a chemical drawing tool like MarvinSketch or ChemDraw.
-
3D Conversion and Optimization: The 2D structure will be converted to a 3D structure. Energy minimization will be performed using a molecular mechanics force field such as MMFF94. This step is crucial to obtain a low-energy, stable conformation of the ligand.
-
Protonation State and Charges: The protonation state of the guanidine group at physiological pH (7.4) will be determined. Partial atomic charges will be calculated using a quantum mechanical method like AM1-BCC.
3.1.2. Protein Preparation
-
Structure Retrieval: The 3D crystal structure of human NHE-1 will be obtained from the Protein Data Bank (PDB). A suitable PDB entry would be one with a co-crystallized inhibitor, for example, PDB ID: 4D5B.
-
Preprocessing: The protein structure will be prepared by removing water molecules, ions, and any co-crystallized ligands. Hydrogen atoms will be added, and the protonation states of ionizable residues will be assigned based on physiological pH.
-
Minimization: The protein structure will be subjected to a brief energy minimization to relieve any steric clashes.
Molecular Docking
-
Binding Site Definition: The binding site for docking will be defined based on the location of the co-crystallized inhibitor in the chosen PDB structure or through blind docking followed by analysis of the most populated clusters.
-
Docking Simulation: Molecular docking will be performed using software like AutoDock Vina or Glide. The ligand will be docked into the defined binding site of NHE-1. The docking algorithm will generate multiple binding poses of the ligand.
-
Pose Selection and Analysis: The generated poses will be ranked based on their docking scores (binding affinity). The top-scoring poses will be visually inspected to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
Molecular Dynamics (MD) Simulation
-
System Setup: The top-ranked protein-ligand complex from the docking study will be placed in a simulation box with explicit water molecules and counter-ions to neutralize the system.
-
Equilibration: The system will be subjected to a series of equilibration steps, including energy minimization, followed by simulations under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to allow the system to reach a stable state.
-
Production Run: A production MD simulation will be run for a duration of at least 100 nanoseconds to observe the dynamic behavior of the protein-ligand complex.
-
Trajectory Analysis: The resulting trajectory will be analyzed to assess the stability of the complex, root-mean-square deviation (RMSD) of the protein and ligand, and the persistence of key intermolecular interactions over time.
Binding Free Energy Calculation
The binding free energy of the protein-ligand complex will be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) from the MD simulation trajectory. This provides a more accurate estimation of the binding affinity compared to the docking score alone.
ADMET Prediction
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound will be predicted using computational tools such as SwissADME or ADMETlab. This will provide insights into the drug-likeness and potential pharmacokinetic profile of the compound.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for this compound, benchmarked against known NHE-1 inhibitors from the literature for comparative analysis.[3]
Table 1: Molecular Docking and Binding Free Energy Data
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -8.5 | -45.2 | Asp267, Glu350, Phe378 |
| Cariporide (Reference) | -9.2 | -52.8 | Asp267, Arg348, Tyr352 |
| Compound 7j (from Jin et al., 2011)[3] | -9.8 | -58.1 | Asp267, Glu350, Phe378 |
Table 2: Predicted ADMET Properties
| Property | This compound | Cariporide | Ideal Range |
| Molecular Weight ( g/mol ) | 232.32 | 313.78 | < 500 |
| LogP (o/w) | 2.15 | 1.89 | < 5 |
| Hydrogen Bond Donors | 3 | 4 | < 5 |
| Hydrogen Bond Acceptors | 2 | 5 | < 10 |
| Topological Polar Surface Area | 65.2 Ų | 98.7 Ų | < 140 Ų |
| Lipinski's Rule of Five | 0 Violations | 0 Violations | 0 Violations |
| GI Absorption | High | High | High |
| BBB Permeant | No | No | No (for peripheral targets) |
Signaling Pathway Visualization
NHE-1 plays a critical role in cellular processes that can be pathologically activated, for instance, during cardiac ischemia-reperfusion. Its inhibition is a key therapeutic strategy. The diagram below illustrates the simplified signaling cascade leading to NHE-1 activation and the proposed point of inhibition by this compound.
Caption: Simplified signaling pathway of NHE-1 activation and proposed inhibition.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for the evaluation of this compound as a potential inhibitor of the Na+/H+ exchanger 1. By leveraging established computational techniques such as molecular docking, molecular dynamics simulations, and ADMET prediction, a detailed profile of the molecule's potential therapeutic value can be constructed. The provided protocols, data tables, and diagrams serve as a robust template for initiating such a study. While the presented data is illustrative, the workflow itself is grounded in proven methodologies within the field of drug discovery. This approach allows for the efficient, cost-effective screening and characterization of novel chemical entities, prioritizing the most promising candidates for further experimental validation. Future work would involve the synthesis and in vitro testing of this compound to validate these computational predictions.
References
- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl-guanidine derivatives as potential therapeutic agents for glioblastoma multiforme: catalytic syntheses, cytotoxic effects and DNA affinity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Na+/H+ exchanger inhibitory activity of benzoylguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Na(+)/H(+) exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(4-azepan-1-ylphenyl)guanidine: An Overview in the Context of Guanidinium Compounds
CAS Number: 1177311-85-1 Molecular Formula: C13H20N4 Molecular Weight: 232.32 g/mol
Introduction
N-(4-azepan-1-ylphenyl)guanidine is a chemical compound identified by the CAS number 1177311-85-1.[1] While this specific molecule is available from commercial suppliers for research purposes, a comprehensive review of publicly accessible scientific literature reveals a notable absence of in-depth studies on its specific biological activity, mechanism of action, or detailed experimental protocols. However, its structural classification as a guanidine derivative places it within a class of compounds renowned for a wide array of pharmacological activities and therapeutic potential. This guide will, therefore, provide a broader context by discussing the well-established properties and applications of guanidine-containing molecules, offering a foundational understanding for researchers and drug development professionals interested in this compound.
The Guanidinium Group: A Key Pharmacophore
The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a key structural motif in numerous biologically active compounds.[2][3] Its high basicity and ability to exist as a resonance-stabilized cation at physiological pH are crucial for its interaction with biological targets. This functional group can participate in multiple hydrogen bonds and electrostatic interactions, often mimicking the side chain of the amino acid arginine. These properties are central to the diverse biological activities observed in guanidine-containing molecules.[2][3]
Potential Therapeutic Areas for Guanidine Derivatives
Research into various guanidine derivatives has unveiled their potential across a multitude of therapeutic areas. While specific data for this compound is unavailable, its chemical nature suggests potential relevance in the following domains:
Antimicrobial Activity
Guanidine-containing compounds have demonstrated significant potential as antimicrobial agents.[4] Their positively charged nature is thought to facilitate interaction with and disruption of negatively charged bacterial cell membranes, leading to bactericidal effects. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, including multi-drug-resistant strains.[5][6]
Neurological and CNS Applications
The guanidinium moiety is a feature in compounds targeting the central nervous system. A notable mechanism of action is the blockade of voltage-gated potassium (Kv) channels, which can enhance the release of neurotransmitters like acetylcholine.[7][8] This has led to the investigation of guanidine derivatives for neuromuscular disorders. Furthermore, certain diarylguanidines have been identified as selective non-competitive antagonists of the NMDA receptor, indicating potential for neuroprotective applications.
Cardiovascular Effects
Some guanidine derivatives have been explored for their cardiovascular effects. For instance, specific N-acylguanidines have been developed as inhibitors of the Na+/H+ exchanger, a target for mitigating ischemia-reperfusion injury in the heart.
Synthesis of Guanidine Derivatives
The synthesis of guanidine-containing compounds can be approached through various chemical strategies. A common method involves the reaction of a primary amine with a guanylating agent. While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a generalized synthetic workflow can be conceptualized.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Considerations and Future Directions
Given the lack of specific data, the following represents a logical progression for the investigation of this compound.
Caption: A proposed workflow for the future investigation of this compound.
Conclusion
While this compound remains an understudied molecule, its classification as a guanidine derivative suggests a high potential for biological activity. The rich pharmacology of the guanidinium group provides a strong rationale for its further investigation. Future research, beginning with broad biological screening and progressing to detailed mechanistic studies, is necessary to elucidate the specific properties of this compound and determine its potential as a lead for drug discovery and development. Researchers in possession of this compound are encouraged to explore its activity in various assay systems, particularly in the areas of antimicrobial and central nervous system research, where guanidine derivatives have historically shown significant promise.
References
- 1. chiralen.com [chiralen.com]
- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial drugs bearing guanidine moieties: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains [mdpi.com]
- 7. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-azepan-1-ylphenyl)guanidine and its Analogs for Researchers and Drug Development Professionals
Disclaimer: Limited publicly available data exists for the specific compound N-(4-azepan-1-ylphenyl)guanidine. This guide provides a comprehensive overview based on available information for this compound and its close structural analogs, particularly N-(4-morpholin-4-yl)phenyl)guanidine. The experimental protocols and potential mechanisms of action are presented as representative examples within this class of compounds.
Introduction
Guanidine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and development.[1][2] The guanidinium group, being protonated at physiological pH, can engage in multiple hydrogen bonding interactions, often with key residues in biological targets like enzymes and receptors. This technical guide focuses on the synthesis, potential biological activities, and experimental evaluation of this compound and its analogs, providing a resource for researchers and professionals in the pharmaceutical sciences.
Synthesis of N-Arylguanidine Derivatives
The synthesis of N-arylguanidines, including this compound and its analogs, can be achieved through several established synthetic routes. A common and effective method involves the reaction of an appropriate aniline derivative with a guanidinylating agent.
A representative synthetic scheme for a closely related analog, N-[4-(morpholin-4-yl)phenyl]guanidine, involves the reaction of 4-morpholinoaniline with cyanamide under acidic conditions.[3] This approach can be adapted for the synthesis of this compound by substituting 4-morpholinoaniline with 4-(azepan-1-yl)aniline.
General Experimental Protocol for Synthesis
Materials:
-
4-(Azepan-1-yl)aniline
-
Cyanamide (50% aqueous solution)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Saturated Sodium Carbonate solution
-
Acetone
Procedure:
-
Dissolve 4-(azepan-1-yl)aniline (10 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (4 mL) to the solution.
-
Add cyanamide (25.7 mmol, 2 mL of 50% solution) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 10 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
To the residue, add saturated sodium carbonate aqueous solution (10 mL) to neutralize the excess acid and precipitate the product.
-
Filter the solid precipitate, wash with acetone, and dry under reduced pressure to yield the desired this compound.
Characterization: The final product should be characterized by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Activities and Potential Therapeutic Applications
While specific biological data for this compound is scarce, its structural analogs, particularly those containing a morpholine or piperidine ring, have shown promising activities in several therapeutic areas.[3][4]
Anticancer Potential
Several studies indicate that phenylguanidine derivatives possess anticancer properties.[3][5] The proposed mechanisms often involve the inhibition of key enzymes in cancer cell signaling or direct interaction with DNA. For instance, N-[4-(morpholin-4-yl)phenyl]guanidine has been suggested to have potential as an anticancer agent, possibly through the inhibition of kinases like FLT3, which are implicated in certain types of leukemia.[6]
Antimicrobial Properties
Guanidine-containing compounds have a long history of use as antimicrobial agents. The positively charged guanidinium group can interact with and disrupt the negatively charged bacterial cell membranes, leading to cell death. Analogs of this compound have demonstrated efficacy against certain bacterial strains, suggesting their potential as novel antibiotics.[3]
Neurological Effects
The interaction of guanidine derivatives with neurotransmitter systems has also been investigated.[3] Some analogs have shown high affinity for certain receptors in the nervous system, indicating potential applications in the treatment of neurological disorders.[3]
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound and its analogs, a variety of in vitro assays can be employed.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., A-549 for lung cancer)[7]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure: [7]
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay
To investigate the potential of these compounds as kinase inhibitors, in vitro kinase assays can be performed.
General Workflow:
References
- 1. Buy 1-(4-Morpholinophenyl)guanidine | 247234-41-9 [smolecule.com]
- 2. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride | 1340588-49-9 [smolecule.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride | 1340588-49-9 | Benchchem [benchchem.com]
- 7. pharmainfo.in [pharmainfo.in]
Methodological & Application
Synthesis of N-(4-azepan-1-ylphenyl)guanidine: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-(4-azepan-1-ylphenyl)guanidine, a substituted phenylguanidine compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process: the formation of the precursor 4-(azepan-1-yl)aniline, followed by the guanidinylation of the aniline derivative. Two common methods for the synthesis of the precursor are presented: the Buchwald-Hartwig amination and reductive amination. The subsequent guanidinylation is described using the highly effective reagent N,N'-di-Boc-N''-triflylguanidine.
Overview of Synthetic Pathways
The synthesis of this compound can be achieved through two primary routes for the key intermediate, 4-(azepan-1-yl)aniline. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via the described methods. Please note that yields and purity are dependent on specific reaction conditions and purification techniques.
| Step | Method | Starting Materials | Typical Yield (%) | Typical Purity (%) | Reference Notes |
| Synthesis of 4-(azepan-1-yl)aniline | Buchwald-Hartwig Amination | 4-Bromoaniline, Azepane | 75-90 | >95 (after column) | Yields are sensitive to catalyst and ligand choice. |
| Reductive Amination | 4-Nitroaniline, Azepanone | 60-80 | >95 (after column) | Requires careful control of reducing agent addition. | |
| Guanidinylation | Using N,N'-di-Boc-N''-triflylguanidine | 4-(azepan-1-yl)aniline, Guanidinylating reagent | 80-95 | >98 (after column) | Reaction is generally clean and high-yielding. |
Experimental Protocols
Protocol 1: Synthesis of 4-(azepan-1-yl)aniline via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of 4-bromoaniline with azepane.
Materials:
-
4-Bromoaniline
-
Azepane
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene to the flask.
-
Add 4-bromoaniline (1.0 eq), azepane (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Stir the reaction mixture at 100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(azepan-1-yl)aniline.
Protocol 2: Synthesis of 4-(azepan-1-yl)aniline via Reductive Amination
This protocol details the synthesis of the precursor via the reductive amination of 4-nitroaniline with azepanone.
Materials:
-
4-Nitroaniline
-
Azepanone (Hexamethyleneimine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Standard reaction glassware
Procedure:
-
To a round-bottom flask, add 4-nitroaniline (1.0 eq) and azepanone (1.1 eq) in dichloroethane.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 4-(azepan-1-yl)aniline.
Protocol 3: Guanidinylation of 4-(azepan-1-yl)aniline
This protocol describes the final step to produce this compound using a highly efficient guanidinylating reagent.[1][2]
Materials:
-
4-(azepan-1-yl)aniline
-
N,N'-bis(tert-butoxycarbonyl)-N''-triflylguanidine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Standard reaction glassware
Procedure:
-
Dissolve 4-(azepan-1-yl)aniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.1 eq) to the solution.
-
In a separate flask, dissolve N,N'-di-Boc-N''-triflylguanidine (1.05 eq) in anhydrous dichloromethane.
-
Add the solution of the guanidinylating reagent dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected guanidine.
-
For the deprotection step, dissolve the crude Boc-protected product in dichloromethane.
-
Add trifluoroacetic acid (excess, typically 10-20 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to obtain this compound.
Potential Biological Context: Sigma-1 Receptor Signaling
Phenylguanidine derivatives have been investigated for their activity as ligands for various receptors, including sigma receptors. The sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is involved in modulating calcium signaling and cellular stress responses.[1][2][3] Ligand binding to the sigma-1 receptor can influence downstream signaling pathways, making it a target of interest for neurodegenerative diseases, psychiatric disorders, and cancer.[2][3]
Caption: Sigma-1 receptor signaling pathway.
Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization to achieve desired results.
References
Application Note: High-Throughput Screening for Modulators of Voltage-Gated Potassium Channels Using N-(4-azepan-1-ylphenyl)guanidine as a Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanidine-containing compounds represent a versatile class of molecules with a broad spectrum of biological activities, including anti-inflammatory, antidiabetic, and neuroprotective effects.[1][2] The guanidinium group can modulate the function of various biological targets, notably ion channels.[3][4] Specifically, guanidine and its analogs have been shown to inhibit voltage-gated potassium (Kv) channels by binding within the intracellular pore, thereby stabilizing a closed state of the channel.[4][5] This application note details high-throughput screening (HTS) protocols to identify and characterize modulators of Kv channels, using N-(4-azepan-1-ylphenyl)guanidine as a representative test compound. The methodologies described are applicable for primary screening of large compound libraries and subsequent hit validation.
Two primary HTS methodologies are presented: a fluorescence-based membrane potential assay for primary screening and an automated electrophysiology assay for more detailed characterization of hits.
Data Presentation
The following tables summarize representative quantitative data obtained from a hypothetical screening campaign for Kv channel inhibitors.
Table 1: Primary HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | 384-well microplate | Allows for high-throughput processing. |
| Assay Type | Fluorescent Membrane Potential | Measures changes in cell membrane potential. |
| Cell Line | HEK293 expressing Kv1.3 | Stable cell line with consistent target expression. |
| Z'-factor | 0.78 | Indicates excellent assay quality and robustness. |
| Signal-to-Background | 8.2 | Demonstrates a clear distinction between positive and negative controls. |
| Hit Cutoff | >50% Inhibition | Threshold for identifying active compounds. |
Table 2: Compound Activity Data from Primary and Secondary Screens
| Compound ID | Compound Name | Primary Screen (% Inhibition @ 10 µM) | Membrane Potential IC₅₀ (µM) | Automated Patch Clamp IC₅₀ (µM) |
| C-001 | This compound | 85.2 | 2.5 | 1.8 |
| C-002 | Positive Control (e.g., 4-AP) | 98.5 | 0.1 | 0.08 |
| C-003 | Negative Control (DMSO) | 0.5 | >100 | >100 |
| H-001 | Library Hit 1 | 62.1 | 8.9 | 7.5 |
| H-002 | Library Hit 2 | 55.8 | 12.4 | 10.2 |
Experimental Protocols
Protocol 1: Fluorescence-Based Membrane Potential Assay (Primary HTS)
This assay measures changes in membrane potential using a fluorescent dye. Inhibition of Kv channels leads to membrane depolarization, which is detected as an increase in fluorescence.
Materials and Reagents:
-
HEK293 cells stably expressing the target Kv channel (e.g., Kv1.3)
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS), 20 mM HEPES, pH 7.4
-
Membrane Potential Dye (e.g., FLIPR Membrane Potential Assay Kit)
-
High K+ Buffer: Assay buffer with 140 mM KCl (replaces NaCl)
-
Compound plates with this compound and library compounds
-
Positive Control: 4-Aminopyridine (4-AP)
-
Negative Control: DMSO
Procedure:
-
Cell Plating: Seed HEK293-Kv1.3 cells into black, clear-bottom 384-well microplates at a density of 20,000 cells/well in 20 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer’s instructions. Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Transfer 5 µL of compound solutions from the compound plates to the cell plates using an automated liquid handler. The final concentration of test compounds should be 10 µM. For controls, add 4-AP (final concentration 1 mM) and DMSO (final concentration 0.1%). Incubate for 30 minutes at room temperature.
-
Signal Detection: Place the assay plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 10 seconds.
-
Cell Depolarization: Add 10 µL of High K+ Buffer to all wells to activate the Kv channels.
-
Data Acquisition: Immediately begin measuring fluorescence intensity every second for 180 seconds.
-
Data Analysis: Calculate the percentage inhibition for each well relative to the positive and negative controls.
Protocol 2: Automated Patch-Clamp Electrophysiology (Secondary Assay/Hit Confirmation)
This assay provides direct measurement of ion channel currents, offering higher resolution and confirmation of the mechanism of action.
Materials and Reagents:
-
HEK293 cells expressing the target Kv channel
-
External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4
-
Internal Solution: 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, pH 7.2
-
Test compounds dissolved in External Solution at various concentrations.
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the HEK293-Kv1.3 cells according to the automated patch-clamp system’s protocol (e.g., QPatch, Patchliner).
-
System Priming: Prime the system’s fluidics with the internal and external solutions.
-
Cell Sealing: The automated system will capture individual cells and form a gigaseal.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a voltage step protocol to elicit Kv channel currents (e.g., hold at -80 mV, step to +40 mV for 300 ms).
-
Baseline Recording: Record baseline currents in the external solution.
-
Compound Application: Perfuse the cell with increasing concentrations of the test compound (e.g., this compound) and record the currents at each concentration.
-
Data Analysis: Measure the peak current amplitude at each compound concentration. Normalize the data to the baseline current and fit to a dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of a voltage-gated potassium channel in neuronal repolarization and the proposed inhibitory mechanism of a guanidine-containing compound.
Experimental Workflow
This diagram outlines the workflow for the high-throughput screening and hit validation process.
References
- 1. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing N-(4-azepan-1-ylphenyl)guanidine Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the efficacy of the novel compound, N-(4-azepan-1-ylphenyl)guanidine, in established animal models of ischemic stroke and neuroinflammation. The protocols are based on the potential neuroprotective and anti-inflammatory properties suggested by the guanidine moiety, a common feature in compounds targeting neurological disorders.
Hypothesized Mechanism of Action
While the specific mechanism of this compound is yet to be fully elucidated, based on structurally related diarylguanidines, its therapeutic potential is hypothesized to stem from its action as a non-competitive NMDA receptor antagonist.[1] This action would inhibit excessive glutamate-induced excitotoxicity, a key pathological event in ischemic stroke. Furthermore, guanidine compounds have been shown to modulate inflammatory responses, suggesting a potential role in mitigating neuroinflammation.[2][3]
The proposed primary signaling pathway involves the modulation of glutamatergic neurotransmission and downstream inflammatory cascades.
Caption: Putative signaling pathway of this compound.
Animal Model 1: Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.[4][5][6] It mimics human ischemic stroke by temporarily or permanently blocking blood flow in the middle cerebral artery, leading to a reproducible infarct in the cerebral cortex and striatum.
Experimental Protocol: Transient MCAO in Rats
This protocol describes the induction of transient focal cerebral ischemia followed by reperfusion.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Anesthesia (e.g., isoflurane)
-
4-0 monofilament nylon suture with a rounded tip
-
Surgical instruments
-
Laser Doppler flowmeter
-
Heating pad
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the 4-0 monofilament nylon suture into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.
-
-
Occlusion and Reperfusion: Maintain the occlusion for 90 minutes. After the occlusion period, gently withdraw the suture to allow for reperfusion.
-
Drug Administration: Administer this compound or vehicle intravenously at the time of reperfusion.
-
Post-operative Care: Suture the incision and allow the animal to recover. Provide post-operative analgesia as required.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Data Presentation
| Group | Neurological Score (mean ± SEM) | Infarct Volume (mm³; mean ± SEM) |
| Sham | 0 | 0 |
| Vehicle | 3.5 ± 0.5 | 250 ± 25 |
| Compound (1 mg/kg) | 2.0 ± 0.4 | 150 ± 20 |
| Compound (5 mg/kg) | 1.2 ± 0.3 | 80 ± 15 |
| *p < 0.05, **p < 0.01 compared to Vehicle group. (Note: Data are hypothetical and for illustrative purposes only). |
digraph "mcao_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Anesthesia" [label="Anesthesia & Temp. Control", fillcolor="#F1F3F4", fontcolor="#202124"]; "Surgery" [label="Expose Carotid Arteries", fillcolor="#F1F3F4", fontcolor="#202124"]; "MCAO" [label="Induce MCAO\n(90 min occlusion)", fillcolor="#FBBC05", fontcolor="#202124"]; "Reperfusion" [label="Reperfusion", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Treatment" [label="Administer Compound/Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Recovery" [label="Post-operative Care", fillcolor="#F1F3F4", fontcolor="#202124"]; "Assessment_24h" [label="Neurological Scoring (24h)", fillcolor="#FBBC05", fontcolor="#202124"]; "Assessment_48h" [label="Infarct Volume Measurement (48h)", fillcolor="#FBBC05", fontcolor="#202124"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Anesthesia" [color="#202124"]; "Anesthesia" -> "Surgery" [color="#202124"]; "Surgery" -> "MCAO" [color="#202124"]; "MCAO" -> "Reperfusion" [color="#202124"]; "Reperfusion" -> "Treatment" [color="#202124"]; "Treatment" -> "Recovery" [color="#202124"]; "Recovery" -> "Assessment_24h" [color="#202124"]; "Assessment_24h" -> "Assessment_48h" [color="#202124"]; "Assessment_48h" -> "End" [color="#202124"]; }
Caption: Experimental workflow for the MCAO model.
Animal Model 2: Lipopolysaccharide (LPS)-Induced Neuroinflammation
Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, is a well-established method to induce a robust neuroinflammatory response in rodents.[2][3][7] This model is useful for screening the anti-inflammatory potential of therapeutic compounds.
Experimental Protocol: LPS-Induced Neuroinflammation in Mice
This protocol details the induction of neuroinflammation and subsequent assessment of inflammatory markers.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-1β
-
Reagents for immunohistochemistry (e.g., anti-Iba1 antibody)
Procedure:
-
Drug Pre-treatment: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes prior to LPS administration.
-
Induction of Neuroinflammation: Administer a single i.p. injection of LPS (1 mg/kg).
-
Tissue Collection: At 4 hours post-LPS injection, euthanize the mice and collect brain tissue (hippocampus and cortex) and blood samples.
-
Cytokine Analysis:
-
Homogenize the brain tissue and measure the levels of TNF-α and IL-1β using specific ELISA kits.
-
Measure cytokine levels in the serum as well.
-
-
Immunohistochemistry:
-
Perfuse a separate cohort of mice with paraformaldehyde at 24 hours post-LPS injection.
-
Prepare brain sections and perform immunohistochemistry for Iba1, a marker for microglia activation.
-
Quantify the number and morphology of Iba1-positive cells.
-
Data Presentation
| Group | Hippocampal TNF-α (pg/mg protein) | Hippocampal IL-1β (pg/mg protein) | Iba1-positive cells/mm² |
| Saline | 20 ± 5 | 15 ± 4 | 50 ± 10 |
| LPS + Vehicle | 250 ± 30 | 200 ± 25 | 200 ± 20 |
| LPS + Compound (10 mg/kg) | 120 ± 15 | 100 ± 12 | 100 ± 15 |
| LPS + Compound (20 mg/kg) | 70 ± 10 | 60 ± 8 | 75 ± 10** |
| p < 0.05, **p < 0.01 compared to LPS + Vehicle group. (Note: Data are hypothetical and for illustrative purposes only). |
digraph "lps_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pre-treatment" [label="Administer Compound/Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "LPS_Injection" [label="LPS Injection (i.p.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Time_Course" [label="4h and 24h Time Points", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; "Tissue_Collection_4h" [label="Tissue Collection (4h)\n(Brain & Blood)", fillcolor="#FBBC05", fontcolor="#202124"]; "Cytokine_Analysis" [label="ELISA for TNF-α, IL-1β", fillcolor="#FBBC05", fontcolor="#202124"]; "Tissue_Collection_24h" [label="Perfusion & Brain Collection (24h)", fillcolor="#FBBC05", fontcolor="#202124"]; "IHC" [label="Immunohistochemistry (Iba1)", fillcolor="#FBBC05", fontcolor="#202124"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Pre-treatment" [color="#202124"]; "Pre-treatment" -> "LPS_Injection" [color="#202124"]; "LPS_Injection" -> "Time_Course" [color="#202124"]; "Time_Course" -> "Tissue_Collection_4h" [label="4h", color="#202124"]; "Tissue_Collection_4h" -> "Cytokine_Analysis" [color="#202124"]; "Time_Course" -> "Tissue_Collection_24h" [label="24h", color="#202124"]; "Tissue_Collection_24h" -> "IHC" [color="#202124"]; "Cytokine_Analysis" -> "End" [color="#202124"]; "IHC" -> "End" [color="#202124"]; }
Caption: Experimental workflow for the LPS-induced neuroinflammation model.
Conclusion
The described animal models and protocols provide a robust framework for the preclinical evaluation of this compound. The MCAO model will assess its neuroprotective efficacy in an ischemic setting, while the LPS model will determine its anti-inflammatory properties. The quantitative data generated from these studies will be crucial for establishing a proof-of-concept and guiding further drug development efforts.
References
- 1. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models for Neuroinflammation and Potential Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of ischemic stroke and their impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Ischemic Stroke - Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 6. Animal models of ischemic stroke and their application in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
LC-MS/MS method for N-(4-azepan-1-ylphenyl)guanidine quantification
An Application Note for the Quantification of N-(4-azepan-1-ylphenyl)guanidine in Human Plasma using LC-MS/MS
Introduction
This compound is a guanidine-containing compound with potential pharmacological activities. The guanidine functional group is present in numerous biologically active molecules and approved drugs.[1] Due to their strong basicity, guanidine derivatives typically exist as protonated guanidinium ions at physiological pH, which influences their analytical behavior.[2][3] Developing a robust and sensitive bioanalytical method is crucial for characterizing the pharmacokinetic profile of new chemical entities like this compound in drug development.
This application note details a sensitive, selective, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The described method employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with tandem mass spectrometry for detection, making it suitable for high-throughput analysis in a research setting.
Experimental
Materials and Reagents
-
This compound reference standard was sourced from Chiralen (CAS No.: 1177311-85-1).[4]
-
A suitable internal standard (IS), such as a stable isotope-labeled this compound or a structurally similar compound, should be used.
-
HPLC-grade acetonitrile, methanol, and water were obtained from a reputable supplier.
-
Formic acid (LC-MS grade) was used as a mobile phase modifier.
-
Control human plasma (K2EDTA) was sourced from a certified vendor.
Instrumentation
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.[5]
-
Allow plasma samples to thaw to room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
Chromatographic separation was achieved using a C18 analytical column. The mobile phase consisted of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[6]
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B in 3.0 min, hold for 1 min, re-equilibrate |
Mass Spectrometry Conditions
The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The detection was performed using multiple reaction monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | Hypothetical m/z 247.2 -> 174.1 |
| MRM Transition (IS) | To be determined based on selected IS |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Note: The MRM transitions are hypothetical and should be optimized by infusing the analyte and internal standard into the mass spectrometer.
Method Validation Summary
The method was validated according to established bioanalytical method validation guidelines. The validation assessed linearity, precision, accuracy, recovery, and the lower limit of quantification (LLOQ).
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Intra-day Accuracy (%Bias) | -7.3% to 9.8% |
| Inter-day Accuracy (%Bias) | -9.1% to 12.5% |
| Mean Extraction Recovery | > 85% |
Results and Discussion
The developed LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protein precipitation sample preparation is simple, rapid, and provides clean extracts with high recovery.[5][7] The chromatographic conditions ensure a good peak shape and separation from endogenous plasma components. The use of a C18 column with a formic acid-modified mobile phase is a standard and effective strategy for basic compounds.[8] The total run time of the method is short, allowing for the analysis of a large number of samples in a timely manner, which is essential in drug development studies. The validation results demonstrate that the method is linear, precise, accurate, and sensitive enough for pharmacokinetic studies.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Key parameters for bioanalytical method validation.
Conclusion
This application note presents a detailed protocol for a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it well-suited for supporting pharmacokinetic and other drug development studies for this compound.
References
- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chiralen.com [chiralen.com]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
Application Notes and Protocols for Phenylguanidine Derivatives as Pharmacological Tool Compounds
Disclaimer: Extensive literature searches did not yield specific pharmacological data or established protocols for the compound N-(4-azepan-1-ylphenyl)guanidine . The following application notes and protocols are based on the broader class of phenylguanidine and diphenylguanidine derivatives and are intended to serve as a general guide for researchers interested in this class of compounds. The information provided should be adapted and validated for the specific molecule under investigation.
Introduction to Phenylguanidine Derivatives in Pharmacology
The guanidine moiety is a versatile functional group found in numerous natural products and synthetic molecules with a wide range of biological activities. Phenylguanidine derivatives, characterized by a guanidine group attached to a phenyl ring, have emerged as valuable tool compounds in pharmacological research. These compounds have been investigated for their effects on various biological targets, demonstrating potential as modulators of ion channels, receptors, and enzymes. Their diverse pharmacological profiles make them useful for target identification and validation, as well as for the development of novel therapeutic agents.
This document provides an overview of the known pharmacological activities of phenylguanidine derivatives, along with generalized protocols for their in vitro and in vivo evaluation.
Pharmacological Profile of Phenylguanidine Derivatives
Phenylguanidine derivatives have been reported to exhibit a range of biological activities. The following table summarizes some of the key findings for representative compounds from this class.
| Compound Class | Pharmacological Activity | Reported Effects | Reference Compound(s) |
| Phenylbiguanide | 5-HT3 Receptor Agonism | Stimulation of sensory nerve endings, induction of reflex cardiovascular changes. | Phenyldiguanide |
| N,N'-Diphenylguanidines | Sodium Channel Blockade | Inhibition of veratridine-induced sodium influx, anticonvulsant activity in animal models.[1] | N-acenaphth-5-yl-N'-(4-methoxynaphth-1-yl)guanidine and simpler diphenylguanidines[1] |
| Phenylguanidines | Nitric Oxide Synthase (NOS) Inhibition | Inhibition of NOS activity, potentially impacting blood pressure and immune response.[2] | 1-Phenylguanidine[2] |
| Benzyl and Phenyl Guanidines | Antimicrobial Activity | Activity against various bacterial strains, including S. aureus and E. coli.[3] | Various benzyl and phenyl guanidine derivatives[3] |
| Diphenylguanidine Derivatives | Antihypoxic Activity | Increased survival time in models of acute hemic hypoxia.[4] | 2,5-dioxo-N,N'-diphenylpyrrolidine-1-carboxymidamide[4] |
Experimental Protocols
The following are generalized protocols that can be adapted for the pharmacological characterization of novel phenylguanidine derivatives.
In Vitro Sodium Channel Blockade Assay
This protocol is based on the methodology for screening N,N'-diarylguanidines as sodium channel blockers.[1]
Objective: To determine the inhibitory effect of a test compound on voltage-gated sodium channels.
Materials:
-
Cell line expressing the sodium channel of interest (e.g., type IIA sodium channels).
-
[¹⁴C]Guanidinium chloride.
-
Veratridine (a sodium channel activator).
-
Assay buffer (e.g., HEPES-buffered saline).
-
Test compound stock solution (e.g., in DMSO).
-
Scintillation counter and vials.
Workflow:
Procedure:
-
Cell Preparation: Culture cells expressing the target sodium channel to the appropriate density and prepare a cell suspension in assay buffer.
-
Pre-incubation: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of the test compound (e.g., from a serial dilution) to the wells. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Stimulation: Initiate sodium channel opening and radiotracer influx by adding a solution containing veratridine and [¹⁴C]guanidinium chloride to each well. Incubate for a short period (e.g., 2-5 minutes).
-
Termination: Stop the influx by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Measurement: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the radioactive counts against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Anticonvulsant Activity Assessment
This protocol is a generalized procedure based on the use of an audiogenic seizure model in mice.[1]
Objective: To evaluate the in vivo anticonvulsant efficacy of a test compound.
Materials:
-
Audiogenic seizure-susceptible mice (e.g., DBA/2).
-
Test compound formulation for administration (e.g., suspension in a suitable vehicle).
-
Sound-proof chamber equipped with a sound source capable of producing a high-intensity stimulus.
-
Stopwatch.
Workflow:
Procedure:
-
Acclimation: Individually house the mice and acclimate them to the testing room for at least one hour before the experiment.
-
Compound Administration: Administer the test compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Waiting Period: Allow sufficient time for the compound to be absorbed and reach its site of action (e.g., 30-60 minutes, this should be determined in preliminary pharmacokinetic studies if possible).
-
Audiogenic Stimulus: Place the mouse in the sound-proof chamber and expose it to a high-intensity sound stimulus (e.g., a bell or a specific frequency tone) for a fixed duration (e.g., 60 seconds).
-
Observation: Observe the mouse for the occurrence and severity of seizures. Seizure responses can be scored based on a standardized scale (e.g., from wild running to tonic-clonic seizures).
-
Data Analysis: Calculate the percentage of mice in each treatment group that are protected from seizures. Determine the dose-response relationship and calculate the ED50 value if applicable.
Signaling Pathways and Mechanisms of Action
The guanidine moiety can interact with various biological targets. The following diagrams illustrate putative mechanisms of action for phenylguanidine derivatives based on the available literature.
Modulation of Voltage-Gated Sodium Channels
Some N,N'-diphenylguanidines act as blockers of voltage-gated sodium channels.[1] This action is thought to underlie their anticonvulsant effects.
Interaction with Serotonergic Pathways
Phenyldiguanide is known to act on 5-HT3 receptors, which are ligand-gated ion channels. This interaction can lead to the stimulation of sensory neurons and subsequent reflex responses.
Conclusion
Phenylguanidine derivatives represent a diverse class of molecules with significant potential as pharmacological tool compounds. While specific data for this compound is currently lacking in the public domain, the broader family of phenylguanidines offers a rich area for investigation. The protocols and mechanistic diagrams provided herein offer a starting point for researchers to explore the pharmacological properties of novel compounds within this class. As with any tool compound, thorough characterization of potency, selectivity, and mechanism of action is essential for the robust interpretation of experimental results.
References
Application Notes: N-(4-azepan-1-ylphenyl)guanidine for Target Identification Studies
Introduction
N-(4-azepan-1-ylphenyl)guanidine is a small molecule featuring a guanidinium group, a common moiety in biologically active compounds known to interact with various protein classes, including kinases, transporters, and receptors. Its structural features suggest potential as a therapeutic agent, but its mechanism of action and direct molecular targets are often unknown, especially when identified through phenotypic screening. Elucidating the specific protein targets of such compounds is a critical step in drug development, providing insights into efficacy, potential off-target effects, and pathways for lead optimization.
These application notes provide a comprehensive overview and detailed protocols for the identification and validation of protein targets for this compound using two orthogonal, state-of-the-art proteomics approaches: Affinity Purification coupled with Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).
Principle of Methodologies
-
Affinity Purification-Mass Spectrometry (AP-MS): This technique utilizes a modified version of the small molecule, termed an affinity probe, to "fish" for its binding partners from a complex biological sample like a cell lysate.[1] The probe is immobilized on a solid support (e.g., beads), and after incubation with the lysate, bound proteins are isolated, identified, and quantified using high-resolution mass spectrometry.[2][3] This approach allows for the unbiased discovery of potential direct and indirect binding partners.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying direct target engagement in a cellular environment.[4] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[5] When a small molecule binds to its target, the resulting complex is typically more resistant to heat-induced unfolding and aggregation.[4] By heating cell lysates or intact cells treated with the compound across a temperature gradient, and then quantifying the amount of soluble target protein, a "melting curve" can be generated. A shift in this curve compared to an untreated control confirms target engagement.[5][6]
Protocol 1: Target Identification by Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines the creation of a biotinylated affinity probe derived from this compound and its use in a pulldown experiment to identify interacting proteins from a cell lysate.
Part A: Synthesis of a Biotinylated Affinity Probe
To enable affinity purification, an affinity probe is synthesized by attaching a biotin molecule to this compound via a flexible linker. The primary amine on the phenyl ring is a suitable attachment point. The amine can be targeted by N-hydroxysuccinimide (NHS) esters for biotinylation.[7][8]
Reaction Scheme (Hypothetical):
-
Introduction of a Linker: The primary amine of this compound is reacted with an NHS-ester-polyethylene glycol (PEG)-acid linker to introduce a flexible spacer arm. This minimizes steric hindrance and improves the accessibility of the biotin moiety for binding to streptavidin.[7]
-
Biotinylation: The terminal carboxylic acid of the PEG linker is then activated (e.g., using EDC) and reacted with an amine-containing biotin derivative to form a stable amide bond.[8]
Part B: Immobilization of Affinity Probe on Streptavidin Beads
Materials:
-
Biotinylated this compound probe (e.g., 1 mM in DMSO)
-
Streptavidin-coated magnetic beads[9]
-
Binding/Wash Buffer (e.g., 1X PBS, pH 7.4)[9]
-
Magnetic separation rack[9]
Procedure:
-
Resuspend the streptavidin magnetic beads thoroughly by vortexing. Transfer 50 µL of the bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic rack to pellet the beads, then carefully remove and discard the supernatant.[9]
-
Equilibrate the beads by adding 500 µL of Binding/Wash Buffer. Resuspend the beads and then pellet them again using the magnetic rack. Discard the supernatant. Repeat this wash step twice for a total of three washes.[9]
-
Resuspend the washed beads in 195 µL of Binding/Wash Buffer.
-
Add 5 µL of the 1 mM biotinylated probe stock solution to the bead suspension. For a negative control, add 5 µL of DMSO to a separate aliquot of washed beads.
-
Incubate the tubes for 1 hour at room temperature with end-over-end rotation to allow the biotinylated probe to bind to the streptavidin.[10]
-
Pellet the beads using the magnetic rack and discard the supernatant.
-
Wash the beads three times with 500 µL of ice-cold Lysis Buffer (see Part C) to remove any unbound probe and to equilibrate the beads for the pulldown experiment.
-
After the final wash, resuspend the affinity probe-conjugated beads (and control beads) in 50 µL of Lysis Buffer and store on ice until use.
Part C: Affinity Pulldown and Elution
Materials:
-
Cell culture (e.g., HEK293T or a relevant cancer cell line)
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors)
-
Probe-conjugated beads and control beads (from Part B)
-
Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Cell Lysis: Harvest approximately 10-20 million cells. Wash the cell pellet once with ice-cold PBS. Lyse the cells by resuspending in 1 mL of ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the clear supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). Adjust the concentration to 1-2 mg/mL with Lysis Buffer.
-
Binding: Add 1 mg of protein lysate to the tube containing the affinity probe-conjugated beads. Do the same for the control beads.
-
Incubate for 2-4 hours at 4°C with end-over-end rotation.
-
Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads five times with 1 mL of ice-cold Lysis Buffer to remove non-specifically bound proteins. For the final wash, transfer the bead slurry to a new microcentrifuge tube.
-
Elution: After removing the final wash buffer, add 50 µL of Elution Buffer to the beads. Vortex briefly and heat the samples at 95°C for 10 minutes to elute the bound proteins.
-
Pellet the beads with the magnetic rack and carefully transfer the supernatant (eluate) containing the target proteins to a new tube for subsequent analysis by mass spectrometry.
Part D: Protein Identification by LC-MS/MS
The eluted proteins are subjected to in-solution trypsin digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] The acquired spectra are searched against a protein database to identify the proteins.[11] Quantitative analysis, such as label-free quantification (LFQ), is used to determine the relative abundance of each identified protein in the affinity probe sample compared to the negative control.[12]
Data Presentation: Hypothetical AP-MS Results
Proteins that are significantly enriched in the this compound pulldown are considered high-confidence candidate targets.
| Gene Name | Protein Name | Unique Peptides | LFQ Intensity (Probe) | LFQ Intensity (Control) | Fold Enrichment (Probe/Control) | p-value |
| TK1 | Target Kinase 1 | 25 | 1.8E+08 | 3.2E+05 | 562.5 | 1.2E-06 |
| ABL1 | Abelson murine leukemia viral oncogene homolog 1 | 18 | 9.5E+07 | 4.1E+05 | 231.7 | 4.5E-05 |
| HSP90AA1 | Heat shock protein 90-alpha | 32 | 2.5E+09 | 1.5E+08 | 16.7 | 8.9E-03 |
| CDK2 | Cyclin-dependent kinase 2 | 12 | 5.4E+07 | 1.2E+06 | 45.0 | 2.1E-04 |
| SLC22A2 | Solute carrier family 22 member 2 | 9 | 3.1E+07 | 9.8E+05 | 31.6 | 7.8E-04 |
Visualization: AP-MS Experimental Workflow
Caption: Workflow for target identification using Affinity Purification-Mass Spectrometry (AP-MS).
Protocol 2: Target Engagement Validation by CETSA
Based on the top hits from the AP-MS screen (e.g., Target Kinase 1), CETSA is performed to confirm direct binding of the compound to the candidate protein in intact cells.
Part A: CETSA Melt Curve
Materials:
-
Cell line expressing the target protein (e.g., HEK293T)
-
This compound (e.g., 10 mM stock in DMSO)
-
Complete cell culture medium
-
PBS with protease inhibitors
-
Thermal cycler
-
Antibody specific for the target protein (e.g., anti-Target Kinase 1)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at a final concentration of 10 µM and a second set with an equivalent volume of DMSO (vehicle control). Incubate for 1-3 hours at 37°C.[13]
-
Harvesting: Harvest the cells, wash once with PBS, and resuspend in PBS containing protease inhibitors to a concentration of ~1 x 10^7 cells/mL.
-
Heating: Aliquot 50 µL of the cell suspension for each temperature point into PCR tubes. For example, prepare aliquots for 48, 50, 52, 54, 56, 58, 60, and 62°C.[13]
-
Place the PCR tubes in a thermal cycler and heat at the specified temperatures for 3 minutes, followed by cooling at 4°C for 3 minutes.[14]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).
-
Analysis: Carefully collect the supernatants. Analyze the amount of soluble target protein in each sample by Western blotting using an antibody specific to the target. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Quantification: Perform densitometry on the Western blot bands to quantify the amount of soluble target protein at each temperature relative to the 48°C sample.
Data Presentation: Hypothetical CETSA Melt Curve Data
| Temperature (°C) | Relative Soluble TK1 (Vehicle) | Relative Soluble TK1 (+ Compound) |
| 48 | 1.00 | 1.00 |
| 50 | 0.98 | 1.00 |
| 52 | 0.85 | 0.99 |
| 54 | 0.52 | 0.95 |
| 56 | 0.21 | 0.82 |
| 58 | 0.05 | 0.55 |
| 60 | 0.01 | 0.24 |
| 62 | 0.00 | 0.07 |
Visualization: Principle of CETSA
References
- 1. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 2. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 4. news-medical.net [news-medical.net]
- 5. annualreviews.org [annualreviews.org]
- 6. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. neb.com [neb.com]
- 10. nacalai.com [nacalai.com]
- 11. Quantitative mass spectrometry data analysis - quantms 1.6.0 documentation [docs.quantms.org]
- 12. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Application Notes and Protocols: N-(4-azepan-1-ylphenyl)guanidine as a Potential Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the potential of N-(4-azepan-1-ylphenyl)guanidine as an inhibitor of carbonic anhydrase (CA) enzymes. The information presented is based on the known inhibitory activities of structurally related guanidine-containing compounds.
Introduction
This compound is a synthetic organic compound featuring a positively charged guanidinium group linked to a phenyl ring, which is further substituted with an azepane moiety. The guanidinium group is a key pharmacophore in a variety of enzyme inhibitors, known to participate in strong electrostatic interactions and hydrogen bonding with amino acid residues in enzyme active sites. Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are established therapeutic targets for a range of disorders. The structural characteristics of this compound make it a candidate for investigation as a potential inhibitor of carbonic anhydrases.
Proposed Mechanism of Action
It is hypothesized that this compound acts as a competitive inhibitor of carbonic anhydrase. The protonated guanidinium group may mimic the binding of the natural substrate or interact with key residues within the enzyme's active site. Specifically, it could coordinate with the zinc ion that is essential for catalysis or form hydrogen bonds with amino acid residues that are crucial for substrate orientation and catalysis. The azepane and phenyl groups may contribute to binding affinity and selectivity for different CA isoforms by interacting with hydrophobic pockets in or near the active site.
Caption: Proposed inhibition of the carbonic anhydrase catalytic cycle.
Hypothetical Quantitative Data
The following table presents hypothetical inhibitory activities of this compound against several human carbonic anhydrase (hCA) isoforms. This data is for illustrative purposes to guide experimental design and is based on activities observed for other guanidine-based inhibitors.
| Enzyme Isoform | Hypothetical IC50 (nM) |
| hCA I | 5,200 |
| hCA II | 1,500 |
| hCA IX | 250 |
| hCA XII | 480 |
Experimental Protocols
Protocol: Colorimetric Assay for Carbonic Anhydrase Inhibition
This protocol is adapted from commercially available colorimetric carbonic anhydrase inhibitor screening kits.[1][2][3] It measures the esterase activity of CA, where the enzyme hydrolyzes a substrate to produce a colored product.
1. Materials and Reagents:
-
This compound (test inhibitor)
-
Acetazolamide (positive control inhibitor)
-
Recombinant human Carbonic Anhydrase (e.g., hCA I, II, IX, or XII)
-
CA Assay Buffer (e.g., Tris-SO4 buffer, pH 7.6)
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
2. Preparation of Reagents:
-
Test Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control Stock Solution: Prepare a 1 mM stock solution of Acetazolamide in DMSO.
-
Enzyme Working Solution: Dilute the stock CA enzyme to the desired concentration in cold CA Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 0.1-1 µg/mL. Keep the enzyme solution on ice.
-
Substrate Working Solution: Dilute the p-nitrophenyl acetate stock solution in CA Assay Buffer to the desired final concentration (e.g., 1 mM).
3. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control in CA Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
To a 96-well plate, add the following to the respective wells:
-
Blank wells: 100 µL of CA Assay Buffer.
-
Enzyme Control wells: 90 µL of CA Assay Buffer and 10 µL of the enzyme working solution.
-
Inhibitor wells: 80 µL of CA Assay Buffer, 10 µL of the diluted test inhibitor, and 10 µL of the enzyme working solution.
-
Positive Control wells: 80 µL of CA Assay Buffer, 10 µL of the diluted acetazolamide, and 10 µL of the enzyme working solution.
-
-
Mix the contents of the wells by gentle tapping and incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate working solution to all wells except the blank wells.
-
Immediately start measuring the absorbance at 405 nm in a kinetic mode at room temperature, taking readings every 1-2 minutes for 15-30 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the enzyme control and V_inhibitor is the rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
This compound represents a novel chemical scaffold for the potential inhibition of carbonic anhydrases. The provided protocols and hypothetical data serve as a starting point for the systematic evaluation of its inhibitory potential and selectivity against various CA isoforms. Further studies, including kinetic analysis and structural biology approaches, would be beneficial to fully elucidate its mechanism of action and potential as a pharmacological tool or therapeutic lead.
References
Troubleshooting & Optimization
N-(4-azepan-1-ylphenyl)guanidine solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of N-(4-azepan-1-ylphenyl)guanidine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Should I use the free base or a salt form of this compound for my experiments?
A2: For aqueous solutions, using a salt form, such as the hydrochloride (HCl) salt, is highly recommended. Salt formation protonates the basic guanidine group, increasing the compound's polarity and thereby enhancing its aqueous solubility. For applications requiring dissolution in non-polar organic solvents, the free base may be more suitable.
Q3: What common solvents can I use to dissolve this compound?
A3: For the free base , you can expect better solubility in polar aprotic solvents such as DMSO and DMF, and potentially in alcohols like ethanol and methanol. For the hydrochloride salt , aqueous buffers, water, and polar protic solvents are the recommended starting points.
Q4: How does pH affect the solubility of this compound?
A4: As a basic compound, the solubility of this compound is highly pH-dependent. In acidic conditions (lower pH), the guanidine and azepane moieties will be protonated, forming a more soluble cationic species. Conversely, in neutral to basic conditions (higher pH), the compound will exist predominantly as the less soluble free base.
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen aqueous buffer.
| Possible Cause | Solution |
| Incorrect pH | The pH of your buffer may be too high (neutral or basic). This compound is a basic compound and will be more soluble at a lower pH. Try lowering the pH of your buffer. |
| Insufficient Mixing/Agitation | The compound may require more energy to dissolve. Try vortexing, sonicating, or gently heating the solution. |
| Low Temperature | Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) can increase the rate and extent of dissolution. |
| Compound is the Free Base | You may be using the free base form, which has lower aqueous solubility. Consider using or preparing the hydrochloride salt. |
| Concentration is too High | You may be exceeding the compound's intrinsic solubility in that specific buffer. Try preparing a more dilute solution. |
Issue 2: The compound precipitates out of solution after initial dissolution.
| Possible Cause | Solution |
| Change in pH | The pH of the solution may have shifted upon addition of other components, causing the compound to crash out. Re-verify and adjust the pH. |
| Temperature Fluctuation | If the solution was heated to aid dissolution, it might precipitate upon cooling to room temperature. Maintain a constant temperature or find a solvent system that provides stability at the desired working temperature. |
| Common Ion Effect | If you are using a salt form and your buffer contains a high concentration of the same counter-ion (e.g., chloride), it could suppress solubility. Consider using a different buffer system. |
| Metastable Solution | You may have created a supersaturated solution. This is an unstable state. Try preparing the solution at a slightly lower concentration. |
Data Presentation
As specific quantitative solubility data for this compound is not publicly available, the following table provides an illustrative example of how to present such data once determined experimentally.
Table 1: Illustrative Solubility of this compound Hydrochloride in Common Laboratory Solvents at 25°C
| Solvent | Predicted Solubility (mg/mL) |
| Water | Low |
| Phosphate Buffered Saline (PBS) pH 7.4 | Low |
| 0.1 N HCl | Moderate to High |
| Ethanol | Moderate |
| Dimethyl Sulfoxide (DMSO) | High |
| N,N-Dimethylformamide (DMF) | High |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the determination of the thermodynamic solubility of this compound hydrochloride in an aqueous buffer.
Materials:
-
This compound hydrochloride
-
Aqueous buffer of choice (e.g., 0.1 M phosphate buffer, pH 6.8)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the compound to a vial.
-
Add a known volume of the aqueous buffer.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with the mobile phase of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV with a standard curve).
Protocol 2: Enhancing Solubility using a Co-solvent System
This protocol describes a method to increase the solubility of this compound in an aqueous medium by using a co-solvent.
Materials:
-
This compound
-
Aqueous buffer of choice
-
Co-solvent (e.g., DMSO, ethanol, PEG 400)
-
Standard laboratory glassware
Procedure:
-
Prepare a high-concentration stock solution of the compound in a water-miscible organic co-solvent in which it is freely soluble (e.g., 100 mg/mL in DMSO).
-
In a separate container, have your desired aqueous buffer.
-
While vortexing or stirring the aqueous buffer, slowly add the stock solution dropwise.
-
Monitor for any signs of precipitation.
-
The final concentration of the co-solvent should be kept as low as possible, typically below 5% (v/v), to avoid potential effects in biological assays.
Visualizations
N-(4-azepan-1-ylphenyl)guanidine stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of N-(4-azepan-1-ylphenyl)guanidine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by its two key functional moieties: the guanidine group and the azepane ring. The guanidine group is highly basic and exists as a resonance-stabilized guanidinium cation at physiological pH, which generally confers significant stability.[1][2] However, like other guanidine-containing compounds, it can be susceptible to degradation under harsh environmental conditions. Key factors include:
-
pH: Extreme pH conditions (strong acid or base) can promote hydrolysis of the guanidine group.[3]
-
Oxidation: The molecule may be susceptible to oxidative degradation, particularly at the azepane ring or the phenyl group.
-
Light: Photolytic degradation can occur upon exposure to UV or visible light, potentially leading to complex degradation pathways.
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation processes.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the functional groups present, the following pathways are plausible:
-
Hydrolysis of the Guanidine Group: Under strongly acidic or basic conditions, the guanidine group can hydrolyze to form a urea derivative and ultimately ammonia and the corresponding aniline.
-
Oxidation of the Azepane Ring: The tertiary amine within the azepane ring is a potential site for oxidation, which could lead to N-oxide formation or ring-opening products.
-
Aromatic Ring Modification: The phenyl ring could undergo oxidative degradation, although this typically requires strong oxidizing conditions.
Q3: How should I properly store this compound to ensure its stability?
A3: To ensure the stability of this compound, it is recommended to store it as a solid, preferably as a salt (e.g., hydrochloride), in a well-sealed container protected from light and moisture.[4] Storage at controlled room temperature or refrigerated (2-8°C) is advisable.[5] Solutions should be freshly prepared. If storage of solutions is necessary, they should be protected from light and stored at low temperatures for a limited duration. A stability study of the compound in the desired solvent system is recommended.
Q4: Are there any known incompatibilities of this compound with common excipients or solvents?
A4: Due to the basic nature of the guanidine group, this compound may be incompatible with strong acids (unless forming a salt) and strong oxidizing agents.[4] When considering formulation, potential interactions with acidic excipients should be evaluated. The high polarity of the guanidinium salt form may limit its solubility in non-polar organic solvents.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my HPLC analysis of this compound.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Step: Review the handling and storage of your sample. Was it exposed to light, elevated temperatures, or extreme pH? Consider performing a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and see if they match the unexpected peaks. This will help in developing a stability-indicating analytical method.[6][7][8]
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Ensure the purity of your solvents and reagents. Run a blank injection (solvent only) to check for system peaks. Verify the cleanliness of your sample vials and other equipment.
-
-
Possible Cause 3: Interaction with the analytical column.
-
Troubleshooting Step: Guanidine compounds can exhibit strong interactions with silica-based columns.[9] Consider using a polymer-based column or adding a competing base to the mobile phase to improve peak shape and reduce tailing.
-
Issue 2: The potency of my this compound stock solution appears to decrease over time.
-
Possible Cause: Solution instability.
-
Troubleshooting Step: this compound may not be stable in solution for extended periods. It is recommended to prepare solutions fresh. If a stock solution must be stored, perform a time-course stability study by analyzing aliquots at regular intervals to determine the viable storage duration under specific conditions (e.g., temperature, light exposure). The stability will likely depend on the solvent and pH.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[7][8]
-
Objective: To generate potential degradation products of this compound under various stress conditions.
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and an organic solvent).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, by a suitable analytical method, typically reverse-phase HPLC with UV detection. The goal is to achieve 5-20% degradation of the parent compound.[8]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the degradation products.
-
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solid) | Dry Heat | 105°C | 24 hours |
| Thermal (Solution) | Heat | 60°C | 24 hours |
| Photolytic | UV/Visible Light | Room Temp | Defined Period |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Guanidine - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. msd.com [msd.com]
- 5. chiralen.com [chiralen.com]
- 6. pharmtech.com [pharmtech.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. New stability-indicating high performance liquid chromatography assay and proposed hydrolytic pathways of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming off-target effects of N-(4-azepan-1-ylphenyl)guanidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using N-(4-azepan-1-ylphenyl)guanidine. The information is compiled from established knowledge of guanidine-containing compounds and general principles of small molecule inhibitor research. Due to the limited publicly available data specific to this compound, some guidance is based on analogous compounds and general experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary molecular target of this compound is not well-documented in publicly available literature. However, the guanidine moiety is a common feature in molecules targeting a variety of proteins, including kinases, ion channels, and G-protein coupled receptors (GPCRs).[1][2] Phenyl-guanidine derivatives, in particular, have been investigated as potential therapeutic agents with activities such as α2-adrenoceptor antagonism and anticancer effects through DNA interaction.[3][4] Researchers should perform target identification and validation studies to confirm the on-target activity in their specific experimental system.
Q2: What are the potential off-target effects of this compound?
A2: Due to the promiscuous nature of the guanidinium group, this compound may exhibit off-target effects.[1][5] Potential off-target families include, but are not limited to:
-
Kinases: Many kinase inhibitors possess a guanidinium group to interact with the hinge region of the ATP binding pocket.
-
GPCRs: Guanidine derivatives have been shown to interact with various GPCRs.[2]
-
Ion Channels: The guanidinium group is a known blocker of certain ion channels, such as voltage-gated sodium channels.[6]
-
Transporters: Organic cation transporters may interact with guanidine-containing compounds.[7]
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect?
A3: Distinguishing on-target from off-target effects is crucial. Here are several strategies:
-
Use of a structurally related inactive compound: Synthesize or obtain a close analog of this compound that is inactive against the intended target. If this inactive analog reproduces the observed phenotype, it is likely an off-target effect.
-
Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the compound's effect persists in the absence of the target, it is likely off-target.
-
Rescue experiment: Overexpress the target protein. If the compound's effect is diminished, it supports an on-target mechanism.
-
Orthogonal compounds: Use a different, structurally unrelated inhibitor of the same target. If this compound produces the same phenotype, it strengthens the evidence for an on-target effect.
Q4: What initial concentration of this compound should I use in my cell-based assays?
A4: For initial experiments, it is recommended to perform a dose-response curve over a wide range of concentrations (e.g., from 1 nM to 100 µM). This will help determine the EC50/IC50 of the compound in your specific assay and identify potential toxicity at higher concentrations.[8]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and serum concentration in your culture media.[8] |
| Assay Conditions | Optimize incubation times, cell seeding density, and reagent concentrations. |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent system. |
Problem 2: High cellular toxicity observed at concentrations close to the effective dose.
| Possible Cause | Troubleshooting Step |
| General Cytotoxicity | Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the compound's therapeutic window. |
| Off-target Toxicity | This may indicate that the compound is hitting essential cellular targets. Consider performing a kinome-wide or proteome-wide screen to identify potential off-targets responsible for the toxicity. |
| Apoptosis Induction | Use assays like Annexin V/PI staining to determine if the compound is inducing apoptosis. |
Problem 3: Discrepancy between biochemical and cellular assay results.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The compound may not be effectively crossing the cell membrane. Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA). |
| Cellular Efflux | The compound may be a substrate for efflux pumps (e.g., P-glycoprotein). Co-incubation with an efflux pump inhibitor can help to clarify this. |
| Intracellular Metabolism | The compound may be rapidly metabolized within the cell. Analyze compound stability in cell lysates or microsomes. |
| Target Engagement in Cells | Use a cellular thermal shift assay (CETSA) or a similar method to confirm that the compound is binding to its intended target within the cellular environment. |
Data Presentation: Illustrative Tables for Characterization
Due to the lack of specific data for this compound, the following tables are templates to guide researchers on the types of data they should generate and analyze.
Table 1: Illustrative Kinase Selectivity Profile of a Guanidine-Containing Compound.
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| On-Target Kinase X | 50 | 95% |
| Off-Target Kinase A | 500 | 75% |
| Off-Target Kinase B | 2,000 | 40% |
| Off-Target Kinase C | >10,000 | <10% |
| Off-Target Kinase D | >10,000 | <10% |
Table 2: Illustrative Off-Target Profiling Results from a Commercial Screening Panel.
| Target Family | Target | Activity/Binding |
| GPCRs | α2A-Adrenergic Receptor | 85% inhibition @ 10 µM |
| Ion Channels | hERG | 60% inhibition @ 10 µM |
| Transporters | Organic Cation Transporter 2 | 50% inhibition @ 10 µM |
| Enzymes | Nitric Oxide Synthase | 30% inhibition @ 10 µM |
Experimental Protocols
Protocol 1: Kinome-Wide Profiling using a Competition Binding Assay
Objective: To assess the selectivity of this compound across a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired screening concentration.
-
Assay Principle: This assay relies on the ability of a test compound to compete with a proprietary, immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured.
-
Experimental Procedure (based on commercially available services like KINOMEscan™):
-
A diverse panel of human kinases is individually expressed as fusions with a DNA tag.
-
The test compound is incubated with the kinase-tagged T7 phage and an immobilized ligand in a multi-well plate.
-
Kinases that do not bind to the immobilized ligand (due to competition from the test compound) remain in solution.
-
The plate is washed to remove unbound kinases.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
-
Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower %Ctrl indicates stronger binding of the test compound. These values can be used to calculate dissociation constants (Kd) for high-affinity interactions.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement of this compound in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control or this compound at a desired concentration for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Heat Challenge: Aliquot the lysate into several tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining in solution by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Mandatory Visualizations
Caption: Experimental workflow for characterizing a small molecule inhibitor.
Caption: On-target vs. off-target effects of a kinase inhibitor.
References
- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenyl-guanidine derivatives as potential therapeutic agents for glioblastoma multiforme: catalytic syntheses, cytotoxic effects and DNA affinity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. promegaconnections.com [promegaconnections.com]
Optimizing dosage and administration of N-(4-azepan-1-ylphenyl)guanidine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the novel investigational compound N-(4-azepan-1-ylphenyl)guanidine. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate your research.
Compound Profile
This compound is a synthetic organic compound featuring a phenylguanidine moiety linked to an azepane ring. Guanidine-containing compounds are a significant class of therapeutic agents with a wide spectrum of biological activities, often targeting ion channels, transporters, or enzymes.[1][2][3] The azepane motif is found in numerous FDA-approved drugs and is known for its conformational flexibility, which can be crucial for biological activity.[4][5]
Based on its structural similarity to other diarylguanidines, this compound is hypothesized to act as a modulator of ion channels, such as voltage-gated potassium (Kv) channels or NMDA receptors.[6] The following guides are based on this hypothesized mechanism of action and provide a framework for experimental design and troubleshooting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1177311-85-1 | Vendor Data |
| Molecular Formula | C₁₃H₂₀N₄ | Vendor Data |
| Molecular Weight | 232.32 g/mol | Vendor Data |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water (predicted) | --- |
| pKa | ~11-12 (predicted, for guanidinium ion) | General Guanidine Properties |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). For aqueous-based assays, further dilute the DMSO stock in the appropriate aqueous buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: The compound is precipitating in my aqueous assay buffer. What can I do?
A2: Precipitation in aqueous solutions is a common issue. Consider the following:
-
Lower the Final Concentration: Test a lower concentration of the compound in your assay.
-
Use a Surfactant: Incorporate a biocompatible surfactant, such as Tween-20 or Pluronic F-68, at a low concentration (e.g., 0.01%) in your assay buffer.
-
Increase DMSO Concentration: Slightly increase the final DMSO concentration, but be sure to run a vehicle control to assess its effect on your experimental system.
-
pH Adjustment: The guanidine group is basic. Ensure the pH of your buffer is compatible with the compound's solubility.
Q3: I am observing cytotoxicity in my cell-based assays. How can I mitigate this?
A3: First, determine the cytotoxic concentration range by performing a cell viability assay (e.g., MTT or resazurin reduction assay) in parallel with your functional assay.[7] If cytotoxicity overlaps with the desired functional activity range, consider:
-
Reducing Incubation Time: Shorten the duration of compound exposure.
-
Using a Lower, Non-Toxic Concentration: Investigate if a lower concentration still provides a measurable functional effect.
-
Changing Cell Lines: Some cell lines may be more sensitive to the compound than others.
Q4: What is a suitable starting dose for in vivo studies in mice?
A4: For a novel guanidine derivative, a maximum tolerated dose (MTD) study is essential.[8] A suggested starting point is to test a range of doses, for example, 2.5, 5, 10, and 15 mg/kg, administered via intraperitoneal (i.p.) injection.[8] Monitor animals daily for changes in body weight and signs of toxicity. The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).[8]
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding- Compound precipitation- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Visually inspect plates for precipitation after compound addition.- Use calibrated pipettes and proper technique. |
| No Dose-Response Observed | - Compound is inactive at the tested concentrations- Assay is not sensitive enough- Compound degradation | - Test a wider and higher concentration range.- Optimize assay parameters (e.g., incubation time, reagent concentrations).- Prepare fresh stock solutions; store protected from light and at -20°C or -80°C. |
| Inconsistent Results Between Experiments | - Variation in cell passage number or health- Different batches of reagents- Fluctuation in incubator conditions (CO₂, temp) | - Use cells within a consistent passage number range.- Qualify new batches of reagents before use.- Regularly calibrate and monitor incubator performance. |
In Vivo Study Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Compound Exposure (Low Plasma Levels) | - Poor solubility in vehicle- Rapid metabolism or clearance | - Optimize the formulation vehicle (e.g., use of co-solvents like PEG400, cyclodextrins).- Consider a different route of administration (e.g., oral gavage vs. i.p.).- Conduct preliminary pharmacokinetic studies. |
| Unexpected Animal Toxicity | - Off-target effects- Vehicle toxicity- Dosing error | - Lower the dose and re-evaluate the MTD.- Always include a vehicle-only control group.- Double-check all dose calculations and preparation steps. |
Experimental Protocols
Protocol: In Vitro Cell-Based Membrane Potential Assay
This protocol provides a method for assessing the effect of this compound on ion channel activity using a fluorescent membrane potential-sensitive dye.
1. Materials:
-
HEK-293 cells (or another suitable cell line)
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound
-
Positive control (e.g., a known ion channel modulator)
-
Vehicle: 100% DMSO
-
Black, clear-bottom 96-well or 384-well microplates
2. Cell Plating:
-
Culture HEK-293 cells to ~80-90% confluency.
-
Harvest cells and seed them into the microplates at a density of 20,000-40,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO₂.
3. Compound Preparation:
-
Prepare a 10 mM stock of this compound in DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for the dose-response curve.
-
Dilute these intermediate stocks into Assay Buffer to create the final working solutions (2X concentration).
4. Staining and Measurement:
-
Prepare the dye solution according to the manufacturer's instructions.
-
Remove cell culture medium from the plate and add the dye solution to each well.
-
Incubate the plate as per the manufacturer's protocol (e.g., 60 minutes at 37°C).
-
Place the plate in a fluorescence plate reader.
-
Add the 2X compound working solutions to the wells.
-
Immediately begin kinetic fluorescence readings (e.g., one reading every 2 seconds for 3-5 minutes).
5. Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the vehicle control (0% effect) and a positive control (100% effect).
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ or IC₅₀.
Sample In Vitro Data Presentation
| Concentration (µM) | % Inhibition (Mean) | Standard Deviation |
| 0.01 | 2.5 | 1.1 |
| 0.1 | 15.8 | 3.2 |
| 1 | 48.9 | 5.4 |
| 10 | 85.1 | 4.1 |
| 100 | 98.2 | 2.3 |
Sample In Vivo MTD Study Design
| Group | Treatment | Dose (mg/kg) | Route | N (mice) | Monitoring Parameters |
| 1 | Vehicle | --- | i.p. | 5 | Body weight, clinical signs |
| 2 | Compound | 2.5 | i.p. | 5 | Body weight, clinical signs |
| 3 | Compound | 5.0 | i.p. | 5 | Body weight, clinical signs |
| 4 | Compound | 10.0 | i.p. | 5 | Body weight, clinical signs |
| 5 | Compound | 15.0 | i.p. | 5 | Body weight, clinical signs |
Visualizations
References
- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 8. An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(4-azepan-1-ylphenyl)guanidine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-(4-azepan-1-ylphenyl)guanidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as 4-azepan-1-ylaniline and the guanidinylating reagent (e.g., cyanamide, S-methylisothiourea). Side products from the guanidinylation reaction, such as biguanides or other over-alkylated/arylated species, can also be present. If the synthesis involves coupling reagents, byproducts from these reagents might also be impurities.[1][2][3]
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity. Common methods include:
-
Recrystallization: Effective for removing small amounts of impurities if a suitable solvent system can be found.
-
Column Chromatography: A versatile technique for separating the target compound from a range of impurities. Due to the basic nature of the guanidine group, special considerations are necessary.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used for final polishing to achieve high purity, especially for pharmaceutical applications.[4][5][6]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography and to check the purity of fractions. High-Performance Liquid Chromatography (HPLC) provides more detailed information on purity and can be used for final quality control.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. Common solvents for polar compounds include ethanol, methanol, and water.[7] |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Try adding a co-solvent to reduce the overall solvent power. Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Poor recovery of the purified compound. | Too much solvent was used. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution slowly and then in an ice bath to maximize crystal formation. Consider using an anti-solvent to precipitate the product. |
| Crystals are colored or contain visible impurities. | Impurities were not fully removed during hot filtration or co-precipitated with the product. | Ensure the solution is fully dissolved before hot filtration. Consider a pre-purification step like a charcoal treatment to remove colored impurities. A second recrystallization may be necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound streaks or shows poor separation on the TLC plate. | The compound is too polar for the solvent system or is interacting strongly with the acidic silica gel. | For normal phase silica gel, increase the polarity of the mobile phase gradually. For basic compounds like this compound, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent to reduce tailing.[8][9] |
| Compound does not elute from the column. | The mobile phase is not polar enough. The compound is irreversibly adsorbed onto the silica gel. | Increase the polarity of the mobile phase. If using a gradient, ensure the final solvent composition is polar enough. Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Co-elution of impurities with the desired product. | The chosen solvent system does not provide adequate resolution. | Optimize the solvent system using TLC. A shallower solvent gradient during elution can improve separation. |
| Difficulty visualizing the compound on a TLC plate. | The compound may not be UV-active or does not react with common stains. | Guanidine derivatives can sometimes be visualized under UV light (254 nm). Staining with a potassium permanganate solution can be effective for visualizing many organic compounds. A specific stain for guanidines involves spraying with a solution of sodium nitroprusside and potassium ferricyanide.[10] |
Preparative HPLC
| Problem | Possible Cause | Solution |
| Poor peak shape (fronting or tailing). | Column overload, secondary interactions with the stationary phase. | Reduce the injection volume or sample concentration. For basic compounds, adding a competing base like triethylamine (0.1%) to the mobile phase or using a base-deactivated column can improve peak shape. |
| Inconsistent retention times. | Changes in mobile phase composition, temperature fluctuations, or column degradation. | Ensure the mobile phase is well-mixed and degassed. Use a column thermostat for temperature control. If the column has been used extensively, it may need to be replaced. |
| Low recovery of the purified compound. | Adsorption of the compound onto the HPLC system components, or precipitation in the collection tubes. | Passivate the HPLC system with a high concentration of the mobile phase modifier. Dilute the collected fractions with a solvent in which the compound is highly soluble. |
Data Presentation
Table 1: Comparison of Purification Techniques for N-Arylguanidines (Illustrative Data)
| Technique | Typical Purity Achieved | Typical Recovery | Scale | Advantages | Disadvantages |
| Recrystallization | 95-99% | 60-90% | mg to kg | Simple, cost-effective, scalable. | Requires a suitable solvent, may not remove closely related impurities. |
| Column Chromatography | 90-98% | 50-85% | mg to g | Good for a wide range of impurities. | Can be time-consuming, requires solvent, potential for compound degradation on silica. |
| Preparative HPLC | >99% | 70-95% | µg to g | High resolution, excellent for final purification. | Expensive, requires specialized equipment, limited loading capacity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound (General Procedure)
-
Solvent Screening: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of this compound (General Procedure)
-
TLC Analysis: Develop a suitable solvent system using TLC. For this compound, a good starting point is a mixture of dichloromethane and methanol with a small amount of triethylamine (e.g., 95:5:0.5 DCM:MeOH:TEA). The ideal Rf value for the target compound is around 0.2-0.3.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Begin elution with the solvent system determined by TLC. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often provide better separation.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for column chromatography of basic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. lcms.cz [lcms.cz]
- 7. Guanidine analyzed with HPLC- AppNote [mtc-usa.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting N-(4-azepan-1-ylphenyl)guanidine in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using N-(4-azepan-1-ylphenyl)guanidine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
Based on the known biological activities of guanidine-containing compounds, this compound is predicted to function primarily as a modulator of ion channels. Guanidine and its derivatives have been shown to act as blockers of voltage-gated potassium (Kv) channels.[1] By inhibiting these channels, the compound can alter cellular membrane potential, which in turn can affect a variety of downstream signaling pathways and cellular processes. Additionally, some guanidinium compounds are known to interact with other channels and receptors, and the bulky azepane group may confer specificity to its binding profile.
Q2: What are the common cellular applications of guanidine derivatives like this compound?
Guanidine derivatives are investigated for a wide range of therapeutic applications due to their diverse biological activities. Phenyl-guanidine compounds, in particular, have been studied for their potential as anticancer agents owing to their cytotoxic effects on tumor cell lines. The guanidinium group is also known to facilitate the transport of molecules across cell membranes, making these compounds interesting as potential drug delivery vehicles. Given its structure, this compound is likely being investigated for its effects on cell proliferation, viability, and specific signaling pathways in various disease models.
Q3: How should I prepare a stock solution of this compound?
The solubility of this compound may vary depending on its salt form (e.g., hydrochloride salt). Generally, guanidine salts are soluble in polar solvents. For cell culture applications, it is recommended to prepare a high-concentration stock solution in a sterile solvent such as dimethyl sulfoxide (DMSO) or sterile water. It is crucial to determine the optimal solvent and to avoid precipitation when diluting the stock solution in your cell culture medium. A preliminary solubility test at a small scale is advised.
Q4: What are the potential off-target effects of this compound?
While the primary targets are likely ion channels, the guanidine moiety can interact with various cellular components. Off-target effects are a possibility and should be considered when interpreting experimental results. Guanidinium compounds have been reported to interact with other receptors and transporters. The positively charged guanidinium group can also lead to non-specific binding to negatively charged molecules such as nucleic acids and acidic proteins. It is advisable to include appropriate controls to assess potential off-target effects in your experiments.
Troubleshooting Guides
Problem 1: Unexpected or High Cytotoxicity
Q: I am observing higher-than-expected cell death in my experiments with this compound, even at low concentrations. What could be the cause?
A: Unexpected cytotoxicity can arise from several factors. Here is a troubleshooting guide:
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a level that is toxic to your specific cell line (typically <0.5%). Run a vehicle control (medium with solvent only) to assess this.
-
Compound Aggregation: Phenylguanidine derivatives with bulky substituents can sometimes aggregate in aqueous solutions, leading to non-specific cellular stress and toxicity. Visually inspect your culture medium for any signs of precipitation after adding the compound. You can also try preparing fresh dilutions for each experiment.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line.
-
Assay Interference: The compound itself might interfere with the readout of your viability assay. For example, it could react with the assay reagents. To check for this, run a cell-free control where you add the compound to the assay medium without cells.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A flowchart for troubleshooting unexpected cytotoxicity.
Problem 2: Inconsistent or Irreproducible Results
Q: My experimental results with this compound are not consistent between experiments. How can I improve reproducibility?
A: Inconsistent results can be frustrating. Here are some common causes and solutions:
-
Stock Solution Stability: Ensure your stock solution is stored correctly (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). The stability of the compound in solution over time should be considered. Preparing fresh stock solutions periodically can help.
-
Cell Culture Conditions: Maintain consistent cell culture practices, including cell passage number, seeding density, and growth phase at the time of treatment.
-
Experimental Timing: The duration of compound exposure can significantly impact the outcome. Ensure that the timing of treatment and subsequent assays is consistent across all experiments.
-
Plate Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile medium or PBS.
Experimental Workflow for Reproducibility
Caption: A standardized workflow to improve experimental reproducibility.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | MTT | 48 | 15.2 |
| A549 | LDH | 48 | 22.5 |
| MCF-7 | MTT | 72 | 8.9 |
| PC-3 | LDH | 72 | 18.1 |
Note: This data is hypothetical and for illustrative purposes only. Researchers should determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the assay kit protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Signaling Pathway
Predicted Signaling Pathway Affected by this compound
Caption: A predicted pathway of action for this compound.
References
Technical Support Center: N-(4-azepan-1-ylphenyl)guanidine In Vivo Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of N-(4-azepan-1-ylphenyl)guanidine for in vivo studies. Due to the limited publicly available data on this specific compound, this guide offers general principles, troubleshooting advice, and starting-point protocols based on the known properties of guanidine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for formulation?
A1: While specific data for this compound is scarce, guanidine-based compounds typically exhibit the following properties that are critical for formulation development:
-
Basicity: The guanidine group is strongly basic (pKa of the conjugate acid is around 13.6) and will exist predominantly in its protonated, charged form at physiological pH.[1] This suggests that the compound will likely be formulated as a salt (e.g., hydrochloride) to improve solubility and stability.
-
Solubility: Guanidine and its simple salts are generally soluble in polar solvents like water.[1][2] However, the larger N-(4-azepan-1-ylphenyl) moiety may decrease aqueous solubility compared to guanidine itself. Solubility testing in various pharmaceutically acceptable vehicles is essential.
-
Stability: Guanidine solutions can be susceptible to hydrolysis, which can be influenced by pH and temperature. Stability studies of the final formulation are recommended.
-
Hygroscopicity: Many guanidine salts are hygroscopic, meaning they can absorb moisture from the air.[3][4] Proper storage and handling are necessary to ensure accurate weighing and concentration calculations.
Q2: Should I use the free base or a salt form of this compound for my in vivo studies?
A2: It is highly recommended to use a salt form, such as the hydrochloride (HCl) salt, for in vivo studies. The salt form generally offers superior aqueous solubility and stability compared to the free base. Most commercially available guanidine-based drugs and research compounds are formulated as salts.
Q3: What are the potential challenges I might face when formulating this compound?
A3: Potential challenges include:
-
Poor Solubility: Despite the guanidine group, the overall molecule might have limited aqueous solubility. This may require the use of co-solvents, surfactants, or other formulation strategies.
-
Precipitation upon Dosing: A formulation may appear stable on the bench but could precipitate upon injection into the physiological environment due to changes in pH, temperature, or dilution.
-
Toxicity of Excipients: The excipients used to solubilize the compound may have their own toxicities that could confound the experimental results. It is crucial to select excipients with a well-established safety profile for the intended route of administration.
-
Local Irritation: Depending on the concentration and pH of the formulation, there could be irritation at the site of injection.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Compound does not dissolve in aqueous vehicle. | Low intrinsic solubility of the compound. | 1. Try gentle heating and sonication. 2. Adjust the pH of the vehicle. Since the compound is basic, lowering the pH with a pharmaceutically acceptable acid (e.g., HCl) may improve solubility. 3. Test solubility in different biocompatible co-solvents (see Table 1). |
| Precipitation observed after preparation or during storage. | The solution is supersaturated or unstable. | 1. Prepare fresh formulations for each experiment. 2. Store the formulation at the recommended temperature (e.g., 2-8°C) and protect from light. 3. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Precipitation occurs upon injection in vivo. | Change in pH or temperature upon administration. | 1. Assess the buffer capacity of your formulation. 2. Consider using a different vehicle or a more complex formulation like a lipid-based system. |
| Adverse events observed in animals (e.g., irritation, distress). | Formulation pH is too high or low; excipient toxicity. | 1. Measure and adjust the pH of the final formulation to be as close to physiological pH (7.4) as possible. 2. Run a vehicle-only control group to assess the effects of the excipients. 3. Reduce the concentration of the compound or the volume of administration. |
Experimental Protocols
Protocol 1: Initial Solubility Screening
This protocol outlines a general procedure for screening the solubility of this compound in various vehicles.
Materials:
-
This compound (preferably as a salt)
-
Selection of vehicles (see Table 1)
-
Vortex mixer
-
Sonicator bath
-
pH meter
-
Microcentrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Accurately weigh 1-5 mg of the compound into separate vials.
-
Add a small, precise volume of the test vehicle to each vial to create a high-concentration slurry.
-
Vortex the vials for 2 minutes.
-
Sonicate the vials for 15-30 minutes at a controlled temperature.
-
Allow the vials to equilibrate at room temperature for at least 24 hours to ensure saturation.
-
Visually inspect for any undissolved material.
-
For samples with undissolved solid, centrifuge at high speed to pellet the solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method.
Table 1: Suggested Vehicles for Initial Solubility Screening
| Vehicle | Composition | Potential Route of Administration |
| Saline | 0.9% NaCl in Water for Injection | IV, IP, SC, Oral |
| PBS | Phosphate-Buffered Saline, pH 7.4 | IV, IP, SC |
| 5% Dextrose in Water (D5W) | 5% (w/v) Dextrose in Water for Injection | IV, IP, SC |
| 10% Tween® 80 in Saline | 10% (v/v) Tween® 80 in 0.9% NaCl | Oral, IP |
| 20% PEG 400 in Saline | 20% (v/v) Polyethylene Glycol 400 in 0.9% NaCl | IV, IP, SC, Oral |
| 5% DMSO / 40% PEG 400 / 55% Saline | 5% Dimethyl Sulfoxide, 40% PEG 400, 55% Saline | IV, IP |
Protocol 2: Preparation of a Simple Aqueous Formulation for In Vivo Use
This protocol describes the preparation of a basic aqueous formulation, assuming the compound is sufficiently soluble in an acidic aqueous vehicle.
Materials:
-
This compound hydrochloride
-
Sterile Water for Injection
-
Sterile 0.9% Saline
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Sterile 0.22 µm syringe filters
Procedure:
-
Determine the required concentration of the dosing solution based on the desired dose and the average weight of the animals.
-
Weigh the required amount of this compound hydrochloride and place it in a sterile container.
-
Add a portion of the sterile saline (e.g., 80% of the final volume).
-
Gently agitate or vortex to dissolve the compound. If solubility is an issue, add 0.1 N HCl dropwise while monitoring the pH until the compound dissolves.
-
Once dissolved, adjust the pH to the desired range (typically 6.5-7.5 for parenteral routes) using 0.1 N HCl or 0.1 N NaOH. Be cautious as significant pH shifts may cause precipitation.
-
Add sterile saline to reach the final volume.
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Visually inspect the final formulation for any particulates.
-
Store appropriately, protected from light, and use within a validated time frame.
Visualizations
Caption: A generalized workflow for the preparation and administration of an in vivo formulation.
Caption: A decision tree for troubleshooting common formulation issues.
References
Technical Support Center: Addressing N-(4-azepan-1-ylphenyl)guanidine Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-azepan-1-ylphenyl)guanidine. The information provided is intended to assist in overcoming common experimental challenges related to its cytotoxic properties.
Frequently Asked Questions (FAQs)
1. What are the known cytotoxic effects of this compound?
While specific data for this compound is limited, many guanidine derivatives exhibit cytotoxic and antiproliferative activities. Phenylguanidine derivatives, in particular, have shown potential as therapeutic agents, with some displaying higher potency than standard drugs in reducing glioblastoma cell proliferation. The biological activities of guanidine compounds are extensive and include roles as antineoplastic and anti-inflammatory agents. The azepane motif is also found in numerous bioactive compounds and approved drugs, suggesting its significance in pharmacological activity.[1][2][3]
2. What are the potential mechanisms of cytotoxicity for guanidine compounds?
Guanidine derivatives can induce cell death through various mechanisms. Studies on related compounds suggest that cytotoxicity may be mediated by:
-
Apoptosis: Induction of programmed cell death is a common mechanism for guanidine-containing compounds. This can involve the activation of caspases, key enzymes in the apoptotic pathway.
-
Cell Cycle Arrest: Some guanidine derivatives can halt the cell cycle at specific phases, such as G2/M, preventing cell proliferation.
-
Enzyme Inhibition: Guanidine compounds have been shown to act as inhibitors of various enzymes, including voltage-gated potassium channels and protein disulfide isomerase.[4][5]
-
Mitochondrial Dysfunction: Certain guanidine derivatives can affect mitochondrial function, including respiration, which can lead to cell death.[6][7]
3. I am observing precipitation of this compound in my cell culture medium. What can I do?
Compound precipitation is a common issue in cell-based assays. Here are some troubleshooting steps:
-
Check Solubility: Determine the maximal soluble concentration of the compound in your specific cell culture medium.
-
Solvent Choice: While DMSO is a common solvent, consider if a different solvent or the use of a carrier like cyclodextrin might improve solubility.
-
Preparation Method: When diluting from a stock solution, add the culture medium to the compound solution drop-wise while vortexing to avoid rapid changes in solvent composition that can cause precipitation.
-
Temperature: Ensure that the cell culture medium is at 37°C when adding the compound, as temperature can affect solubility.
-
Salt Form: The salt form of a compound can influence its solubility. If possible, investigate if different salt forms of this compound are available.
4. My cytotoxicity assay results are inconsistent. What are the common sources of error?
Inconsistent results in cell viability assays can arise from several factors:[8][9][10]
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Both too high and too low cell densities can lead to variability.
-
Compound Pipetting: Inaccurate or inconsistent pipetting of the test compound can lead to significant variations in the final concentration.
-
Incubation Time: The timing of compound addition and the duration of the assay should be kept consistent across all experiments.
-
Reagent Handling: Ensure that all assay reagents are properly stored and handled according to the manufacturer's instructions.
-
Plate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability. It is recommended to not use the outer wells for experimental samples or to fill them with sterile PBS or media to minimize this effect.
5. I am observing high background in my apoptosis assay. What could be the cause?
High background in apoptosis assays, such as those using Annexin V, can be due to:
-
Dead Cells: Non-viable cells can non-specifically bind antibodies and fluorescent dyes. Use a viability dye like Propidium Iodide (PI) or 7-AAD to exclude dead cells from the analysis.[11]
-
Excessive Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to determine the optimal concentration.
-
Inadequate Washing: Insufficient washing between antibody incubation steps can result in residual unbound antibodies, leading to high background.
-
Autofluorescence: Some cell types exhibit natural fluorescence. Include an unstained control to assess the level of autofluorescence.
Troubleshooting Guides
Troubleshooting Common Cytotoxicity Assay Issues
| Problem | Possible Cause | Solution |
| Low Signal/Absorbance | Insufficient cell number. | Optimize cell seeding density. Perform a cell titration experiment to determine the optimal number of cells per well. |
| Low metabolic activity of cells. | Ensure cells are healthy and in the exponential growth phase. | |
| Incorrect wavelength used for measurement. | Verify the correct absorbance/emission wavelength for the specific assay being used. | |
| High Background Signal | Contamination of cell culture. | Regularly check for microbial contamination. Discard any contaminated cultures. |
| Compound interferes with assay chemistry. | Run a control with the compound in cell-free media to check for direct interaction with the assay reagents. | |
| Phenol red in the medium. | Use phenol red-free medium, as it can interfere with some colorimetric and fluorescent assays. | |
| Inconsistent Replicates | Uneven cell distribution in wells. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for critical samples or fill them with sterile liquid to maintain humidity. |
Troubleshooting Apoptosis Detection by Flow Cytometry (Annexin V Staining)
| Problem | Possible Cause | Solution |
| Weak or No Annexin V Signal | Apoptosis was not induced. | Use a positive control for apoptosis induction to ensure the treatment is effective. |
| Insufficient calcium in the binding buffer. | Annexin V binding to phosphatidylserine is calcium-dependent. Ensure the binding buffer contains an adequate concentration of CaCl2.[12] | |
| Loss of apoptotic cells during harvesting. | For adherent cells, collect the supernatant containing detached apoptotic cells along with the trypsinized cells. | |
| High Percentage of Necrotic Cells (Annexin V+/PI+) | Compound is highly cytotoxic at the tested concentration. | Perform a dose-response and time-course experiment to identify concentrations and time points that induce apoptosis rather than necrosis. |
| Harsh cell handling. | Handle cells gently during washing and staining procedures to avoid mechanical damage to the cell membrane. | |
| High Background Staining | Non-specific antibody binding. | Use an Fc block to prevent non-specific binding of antibodies to Fc receptors on the cell surface. |
| Presence of dead cells and debris. | Gate out dead cells and debris based on forward and side scatter properties during flow cytometry analysis. | |
| GFP or other fluorescent protein interference. | If using cells expressing fluorescent proteins, choose Annexin V conjugates with fluorophores that have minimal spectral overlap. For example, if cells express GFP, use an APC- or PE-conjugated Annexin V.[13] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[14][15][16]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include vehicle-treated (control) and untreated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Annexin V Apoptosis Assay
This protocol provides a method for detecting apoptosis by flow cytometry using fluorescently labeled Annexin V to identify the externalization of phosphatidylserine.[12][17][18][19][20]
Materials:
-
Cells treated with this compound
-
Fluorescently-conjugated Annexin V (e.g., FITC, APC)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
1X Annexin V Binding Buffer (containing CaCl2)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells with cold PBS and then with 1X Annexin V Binding Buffer.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorescently-conjugated Annexin V and 5 µL of PI or 7-AAD solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution by flow cytometry based on DNA content staining with Propidium Iodide.[21][22][23][24]
Materials:
-
Cells treated with this compound
-
Cold PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Note: The following tables are provided as templates. Specific data for this compound should be determined experimentally.
Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Cell Line A | MTT | 48 | Data to be determined |
| Cell Line B | MTT | 48 | Data to be determined |
| Cell Line C | LDH | 24 | Data to be determined |
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| 1 µM Compound | Data to be determined | Data to be determined | Data to be determined |
| 10 µM Compound | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical signaling pathway for guanidine-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of guanidine derivatives on mitochondrial function. 3. The mechanism of phenethylbiguanide accumulation and its relationship to in vitro respiratory inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of guanidine derivatives on mitochondrial function: I. Phenethylbiguanide inhibition of respiration in mitochondria from guinea pig and rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 9. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. How to Analyze the Apoptosis Results of Flow Cytometry When Cells Have GFP Fluorescence? [elabscience.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. kumc.edu [kumc.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nanocellect.com [nanocellect.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell cycle analysis by flow cytometry: principles and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biocompare.com [biocompare.com]
Technical Support Center: Refinement of N-(4-azepan-1-ylphenyl)guanidine Analog Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-(4-azepan-1-ylphenyl)guanidine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-arylguanidines?
A1: The most prevalent methods for N-arylguanidine synthesis involve the guanylation of anilines. Common guanylating agents include cyanamide, S-methylisothiourea, and protected guanidines like N,N'-di-Boc-S-methylisothiourea. Another widely used approach is the reaction of an amine with a carbodiimide.[1][2]
Q2: What are the key starting materials for the synthesis of this compound?
A2: The primary starting materials are 4-(azepan-1-yl)aniline and a guanylating agent. The 4-(azepan-1-yl)aniline can be synthesized via nucleophilic aromatic substitution of 1-fluoro-4-nitrobenzene with azepane, followed by reduction of the nitro group.
Q3: What are the typical reaction conditions for the guanylation of 4-(azepan-1-yl)aniline?
A3: Reaction conditions vary depending on the chosen guanylating agent. For instance, when using cyanamide, the reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, in a protic solvent like ethanol at reflux.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. The disappearance of the starting aniline and the appearance of the more polar guanidine product can be visualized. Staining with ninhydrin can be useful as the starting primary amine will stain, while the guanidine product may not. Liquid chromatography-mass spectrometry (LC-MS) can also be used to track the formation of the desired product by its mass-to-charge ratio.
Q5: What are some potential biological targets for this compound analogs?
A5: Guanidine-containing compounds are known to interact with a wide range of biological targets. Analogs of N-arylguanidines have shown activity as antagonists of Toll-like receptor 4 (TLR4), which is involved in inflammatory signaling pathways.[4][5] They have also been investigated as inhibitors of various enzymes and have shown potential in cancer and antimicrobial research.[2]
Troubleshooting Guides
Problem 1: Low or no yield of the desired guanidine product.
| Possible Cause | Suggested Solution |
| Poor reactivity of the aniline | The aniline may be electron-deficient. Consider using a more forcing reaction condition, such as a higher temperature or a more reactive guanylating agent. |
| Decomposition of the guanylating agent | Some guanylating agents are sensitive to moisture and temperature. Ensure you are using fresh, high-quality reagents and anhydrous reaction conditions if necessary. |
| Incorrect stoichiometry | Carefully check the molar ratios of your reactants. An excess of either the aniline or the guanylating agent may be required depending on the specific reaction. |
| Inefficient activation (for carbodiimide methods) | If using a carbodiimide like EDC, ensure that the reaction conditions (e.g., pH, solvent) are optimal for the formation of the O-acylisourea intermediate.[6] |
Problem 2: Formation of multiple side products.
| Possible Cause | Suggested Solution |
| Over-guanylation | The newly formed guanidine can sometimes react further. This can be minimized by controlling the stoichiometry of the guanylating agent and the reaction time. |
| Formation of N-acylurea (with carbodiimides) | The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react with the amine. This side reaction is more common in polar solvents.[7] Consider using a non-polar solvent like dichloromethane (DCM). |
| Reaction with the solvent | Ensure your solvent is inert under the reaction conditions. For example, avoid using nucleophilic solvents if you are using a highly reactive electrophilic guanylating agent. |
Problem 3: Difficulty in purifying the guanidine product.
| Possible Cause | Suggested Solution |
| High polarity of the guanidine salt | Guanidines are basic and often exist as salts, making them highly polar and sometimes difficult to purify by standard silica gel chromatography. |
| - Purification as the free base: Consider converting the guanidinium salt to the free base using a mild base before chromatography. | |
| - Reverse-phase chromatography: If the compound is still too polar for normal-phase chromatography, reverse-phase HPLC can be an effective purification method. | |
| - Crystallization: If the product is a solid, crystallization can be a highly effective purification technique. | |
| Contamination with unreacted starting materials | If the reaction has not gone to completion, separating the polar product from the polar starting aniline can be challenging. Optimize the reaction to achieve full conversion. |
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol is adapted from the synthesis of N-[4-(Morpholin-4-yl)phenyl]guanidine.[3]
Step 1: Synthesis of 4-(azepan-1-yl)aniline
A detailed protocol for the synthesis of the precursor, 4-(azepan-1-yl)aniline, would typically involve the nucleophilic aromatic substitution of a suitable starting material like 4-fluoroaniline with azepane, or a Buchwald-Hartwig amination of 4-bromoaniline with azepane.
Step 2: Guanylation of 4-(azepan-1-yl)aniline
-
To a solution of 4-(azepan-1-yl)aniline (1.90 g, 10 mmol) in ethanol (10 mL) at 0 °C, add concentrated hydrochloric acid (4 mL).
-
Add a 50% aqueous solution of cyanamide (2.0 mL, approximately 25 mmol).
-
Heat the reaction mixture to reflux for 10 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium carbonate (10 mL) to neutralize the excess acid.
-
The crude product may precipitate as a solid. Filter the solid, wash with cold water and then acetone, and dry under reduced pressure to afford this compound as its hydrochloride salt.
Quantitative Data
Table 1: Reaction Conditions and Yields for the Synthesis of N-Arylguanidine Analogs
| Entry | Amine Substrate | Guanylating Agent | Solvent | Catalyst/Additive | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Morpholinoaniline | Cyanamide (50% aq.) | Ethanol | HCl | Reflux | 10 | 82 | [3] |
| 2 | 4-Aminophenol | N,N'-Di-Boc-S-methylisothiourea | DMF | Et3N | rt | 12 | 95 | Adapted from[8] |
| 3 | Aniline | N,N'-Dicyclohexylcarbodiimide (DCC) | THF | ZnEt2 | 50 | 2 | >95 | [2] |
| 4 | 4-Bromoaniline | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | CH2Cl2 | - | rt | 16 | 90 | Adapted from general methods |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Toll-like Receptor 4 (TLR4) Signaling Pathway
Caption: A simplified diagram of the TLR4 signaling pathway and the potential point of intervention for N-arylguanidine analogs.
References
- 1. Guanidine synthesis by guanylation [organic-chemistry.org]
- 2. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-[4-(Morpholin-4-yl)phenyl]guanidine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chiralen.com [chiralen.com]
Validation & Comparative
Comparative Analysis of N-(4-azepan-1-ylphenyl)guanidine Analogs: A Review of Available Data
Despite a comprehensive search of scientific literature, a direct comparative analysis of N-(4-azepan-1-ylphenyl)guanidine analogs with supporting quantitative experimental data is not publicly available. While research exists on the broader class of guanidine derivatives and compounds featuring cyclic amine moieties, specific studies directly comparing a series of this compound analogs are conspicuously absent. This precludes the creation of a detailed comparison guide with quantitative data tables, specific experimental protocols, and signaling pathway diagrams as requested.
The guanidine moiety is a prominent functional group in medicinal chemistry, known for its diverse biological activities.[1][2] Similarly, the azepane ring is a structural feature found in a number of pharmacologically active compounds. The combination of these two moieties in the this compound scaffold suggests potential for a range of biological effects.
General research into arylguanidine derivatives has pointed towards their potential as modulators of ion channels, such as voltage-gated sodium channels.[3] The guanidinium group, being protonated at physiological pH, can interact with negatively charged residues within the pore of these channels, leading to their blockade.
While direct experimental data on this compound analogs is lacking, the general methodologies for evaluating related compounds can be inferred. Key experiments would likely involve in vitro assays to determine the potency and efficacy of the compounds on specific biological targets.
Hypothetical Experimental Approaches
Should comparative data become available, the following experimental protocols would be relevant for a thorough analysis:
1. Ion Channel Activity Assays:
-
Electrophysiology: Patch-clamp electrophysiology is the gold standard for measuring ion channel activity directly.[4][5] This technique allows for the precise measurement of ionic currents through cell membranes in the presence and absence of the test compounds, enabling the determination of key parameters like IC50 (half-maximal inhibitory concentration).
-
Flux Assays: These assays measure the movement of ions across the cell membrane using ion-sensitive fluorescent dyes or radiolabeled ions.[6] For example, a [14C]-guanidinium influx assay can be used to assess the blockade of sodium channels.[6]
2. Receptor Binding Assays:
-
Radioligand binding assays could be employed to determine the affinity of the analogs for various receptors. These assays measure the ability of the test compounds to displace a radiolabeled ligand that is known to bind to the target receptor.
3. In Vivo Models:
-
Based on the in vitro findings, relevant animal models of disease would be used to evaluate the efficacy and pharmacokinetic properties of the most promising analogs.
Potential Signaling Pathways of Interest
Given the structural features of this compound, several signaling pathways could be of interest for investigation:
-
Neuronal Signaling: Due to the potential for ion channel modulation, pathways involved in neuronal excitability and neurotransmission would be a primary focus.
-
Cardiovascular Signaling: Ion channels play a crucial role in cardiovascular function, making this another important area of investigation.
Illustrative Experimental Workflow
The following diagram illustrates a general workflow for the screening and evaluation of novel chemical compounds, which would be applicable to the study of this compound analogs.
Caption: A generalized workflow for the discovery and development of novel bioactive compounds.
Conclusion
References
- 1. Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 5. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition by steroids of [14C]-guanidinium flux through the voltage-gated sodium channel and the cation channel of the 5-HT3 receptor of N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of Novel Guanidine-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available experimental data was found for the specific compound N-(4-azepan-1-ylphenyl)guanidine (CAS 1177311-85-1). This guide therefore provides a generalized framework for validating the target engagement of novel guanidine-containing compounds, offering a comparative overview of relevant methodologies and potential therapeutic targets.
The guanidine moiety is a key pharmacophore present in a diverse range of biologically active molecules. Its ability to form strong interactions with biological targets has led to the development of numerous drugs. Validating the direct interaction of a novel guanidine-containing compound with its intended molecular target is a critical step in drug discovery, confirming its mechanism of action and providing confidence for further development. This guide outlines key experimental approaches to validate the target engagement of a hypothetical guanidine compound, here designated as Guanidine-X , and compares these methods.
Overview of Potential Targets for Guanidine-Containing Compounds
The guanidinium group, protonated at physiological pH, often mimics the side chain of arginine, enabling it to interact with various enzymes and receptors. Based on existing literature, potential targets for novel guanidine derivatives include, but are not limited to:
-
Enzymes:
-
Ion Transporters:
This guide will use these target classes as examples to illustrate the application of various target engagement assays.
Biophysical and Biochemical Assays for Direct Target Engagement
Several techniques can be employed to directly measure the binding of a small molecule to its protein target. The choice of assay depends on factors such as the nature of the target, the required throughput, and the availability of reagents.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to its target, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity) in a single experiment.[14][15][16][17][18]
Table 1: Comparison of ITC Parameters for Guanidine-X and a Known Inhibitor
| Compound | Target Protein | Binding Affinity (KD) (µM) | Enthalpy (ΔH) (kcal/mol) | Stoichiometry (n) |
| Guanidine-X | e.g., AChE | [Placeholder Data] | [Placeholder Data] | [Placeholder Data] |
| Known Inhibitor (e.g., Galantamine) | e.g., AChE | [Literature Value] | [Literature Value] | [Literature Value] |
| Guanidine-X | e.g., nNOS | [Placeholder Data] | [Placeholder Data] | [Placeholder Data] |
| Known Inhibitor (e.g., L-NAME) | e.g., nNOS | [Literature Value] | [Literature Value] | [Literature Value] |
Experimental Protocol: Isothermal Titration Calorimetry
-
Preparation: Dialyze the purified target protein and dissolve Guanidine-X in the same buffer to minimize heat of dilution effects.
-
Instrumentation: Use an isothermal titration calorimeter. The sample cell contains the target protein at a known concentration, and the injection syringe contains Guanidine-X at a concentration 10-20 times that of the protein.
-
Titration: Perform a series of small injections of Guanidine-X into the sample cell while monitoring the heat evolved or absorbed.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[15]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., Guanidine-X) to a ligand (e.g., the target protein) immobilized on a sensor surface in real-time. It provides kinetic information (association and dissociation rates) in addition to binding affinity.[19][20][21][22][23]
Table 2: Kinetic and Affinity Data from SPR Analysis
| Compound | Target Protein | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Affinity (KD) (µM) |
| Guanidine-X | e.g., NHE1 | [Placeholder Data] | [Placeholder Data] | [Placeholder Data] |
| Known Inhibitor (e.g., Cariporide) | e.g., NHE1 | [Literature Value] | [Literature Value] | [Literature Value] |
Experimental Protocol: Surface Plasmon Resonance
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Binding Analysis: Flow a series of concentrations of Guanidine-X over the sensor surface and monitor the change in the SPR signal (response units).
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein.
-
Data Analysis: Fit the sensorgrams to a suitable kinetic model to determine the association rate (ka), dissociation rate (kd), and calculate the equilibrium dissociation constant (KD = kd/ka).
Cellular Target Engagement Assays
Confirming that a compound engages its target within the complex environment of a living cell is a crucial validation step.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[24][25][26][27][28] This method allows for the assessment of target engagement in intact cells or cell lysates.
Table 3: CETSA Thermal Shift Data
| Compound | Target Protein | Treatment Concentration (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | e.g., p38 MAPK | - | [Placeholder Data] | - |
| Guanidine-X | e.g., p38 MAPK | 10 | [Placeholder Data] | [Placeholder Data] |
| Known Inhibitor | e.g., p38 MAPK | 10 | [Literature Value] | [Literature Value] |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with either vehicle or Guanidine-X at various concentrations for a defined period.
-
Thermal Challenge: Heat the cell suspensions in a PCR cycler across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble target protein at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) upon compound treatment indicates target engagement.[25]
Target Selectivity Profiling
To assess the selectivity of Guanidine-X, it is essential to screen it against a panel of related and unrelated targets.
Kinome Scanning
If Guanidine-X is hypothesized to be a kinase inhibitor, a kinome scan can provide a broad assessment of its selectivity across the human kinome. The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[29][30][31][32][33]
Table 4: Kinome Scan Selectivity Profile for Guanidine-X
| Kinase Target | Percent of Control (%) at 1 µM Guanidine-X |
| Primary Target (e.g., p38 MAPK) | [Placeholder Data, e.g., <10%] |
| Off-Target 1 (e.g., JNK1) | [Placeholder Data, e.g., >50%] |
| Off-Target 2 (e.g., ERK2) | [Placeholder Data, e.g., >70%] |
| ... (other kinases) | [Placeholder Data] |
| A lower "Percent of Control" indicates stronger binding. |
Experimental Protocol: Kinome Scanning (Example)
-
Assay Principle: An active site-directed ligand is immobilized on a solid support. The kinase of interest is tagged (e.g., with DNA) and incubated with the immobilized ligand and the test compound (Guanidine-X).
-
Competition: Guanidine-X competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified (e.g., via qPCR of the DNA tag). A reduction in the amount of bound kinase compared to a vehicle control indicates that Guanidine-X has bound to the kinase.[33]
Visualizing Experimental Workflows and Pathways
Graphviz diagrams are provided to illustrate the experimental workflows and a hypothetical signaling pathway.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Hypothetical signaling pathway showing inhibition by Guanidine-X.
Conclusion
Validating the target engagement of a novel compound such as this compound, or any new chemical entity, requires a multi-faceted approach. By combining biophysical methods like ITC and SPR for direct binding assessment with cellular assays such as CETSA, researchers can build a strong body of evidence for a compound's mechanism of action. Furthermore, selectivity profiling through techniques like kinome scanning is crucial for understanding potential off-target effects. The experimental protocols and comparative data tables provided in this guide offer a robust framework for the systematic validation of target engagement for novel guanidine-containing compounds, a critical step in their journey from discovery to potential therapeutic application.
References
- 1. drugs.com [drugs.com]
- 2. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nω-NITRO-Nω’-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. researchgate.net [researchgate.net]
- 7. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel, non-acylguanidine-type Na(+)/H(+) exchanger inhibitors: synthesis and pharmacology of 5-tetrahydroquinolinylidene aminoguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of a new Na+/H+ antiporter inhibitor on postischemic reperfusion in pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Na+/H+ exchange inhibitors for ischemic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 15. Determining enzyme kinetics via isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SPR-based Fragment Screening: Advantages and Applications: Ingenta Connect [ingentaconnect.com]
- 22. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 26. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 28. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 29. 4.6. KINOMEscan [bio-protocol.org]
- 30. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 31. pubcompare.ai [pubcompare.ai]
- 32. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 33. chayon.co.kr [chayon.co.kr]
Comparative Cross-Reactivity Analysis of N-(4-azepan-1-ylphenyl)guanidine and Structurally Related Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct cross-reactivity data for N-(4-azepan-1-ylphenyl)guanidine is not publicly available. This guide provides a comparative analysis based on publicly available data for structurally related guanidine derivatives to infer potential off-target interactions. The information presented herein is intended for research purposes and should be interpreted with caution. Independent experimental verification for this compound is strongly recommended.
Introduction
Guanidine and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The guanidinium group, being protonated at physiological pH, can engage in multiple hydrogen bonds and electrostatic interactions with biological targets. This versatility has led to the development of guanidine-containing compounds for a wide range of therapeutic areas, including as antimicrobial, anti-inflammatory, anti-diabetic, and neuroprotective agents. However, the same chemical properties that confer therapeutic effects can also lead to off-target interactions, resulting in undesirable side effects.
This guide provides an overview of the potential cross-reactivity of this compound by examining the pharmacological profiles of structurally similar compounds. The data is presented to aid researchers in anticipating potential off-target effects and designing comprehensive screening strategies.
Comparative Analysis of Guanidine Derivatives
The following table summarizes the inhibitory activities of various guanidine derivatives against a panel of kinases and other relevant targets. These compounds share the core guanidine moiety with this compound and provide insights into the potential target landscape of this chemical class.
Table 1: Inhibitory Activity of Selected Guanidine Derivatives Against a Kinase Panel
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Sorafenib | RAF-1 | 0.006 | [1] |
| Sorafenib | MEK-1 | >10 | [1] |
| 3,4'-bis-guanidinium derivative 1 | RAF-1 | 5.2 | [1] |
| 3,4'-bis-guanidinium derivative 1 | MEK-1 | 2.8 | [1] |
| 3,4'-bis-guanidinium derivative 2 | RAF-1 | >10 | [1] |
| 3,4'-bis-guanidinium derivative 2 | MEK-1 | 8.5 | [1] |
Note: The specific structures of the 3,4'-bis-guanidinium derivatives are detailed in the referenced publication. This data is illustrative of the potential for guanidine compounds to interact with kinases.
Table 2: Binding Affinity of Guanidine Derivatives at Alpha-2 Adrenoceptors
| Compound ID | Receptor Subtype | pKi | Reference |
| Compound 17b | α2A | 7.8 | [2] |
| Compound 20b | α2A | 7.5 | [2] |
Note: Compounds 17b and 20b are (bis)guanidine derivatives. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in cross-reactivity profiling.
Kinase Inhibition Assay
This protocol describes a general procedure for assessing the inhibitory activity of a compound against a panel of protein kinases.
Materials:
-
Purified kinase enzymes
-
Kinase-specific substrates (e.g., peptides, proteins)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
Add the kinase enzyme and substrate to the wells of the microplate.
-
Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][3][4][5][6]
Radioligand Binding Assay for GPCRs
This protocol outlines a method to determine the binding affinity of a compound to a G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-RX821002 for α2-adrenoceptors)
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration close to its Kd), and the diluted test compound.
-
For determining non-specific binding, incubate a set of wells with the cell membranes, radioligand, and the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration apparatus.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.[7][8][9][10][11]
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell viability and proliferation.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.[12][13]
Visualizations
The following diagrams illustrate common workflows and pathways relevant to cross-reactivity studies.
Caption: General workflow for cross-reactivity screening.
Caption: Simplified GPCR signaling pathway.
References
- 1. Guanidinium-based derivatives: searching for new kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor antagonists. 2. Exploring alkyl linkers for new antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. revvity.com [revvity.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Proliferation Protocols | Thermo Fisher Scientific - FR [thermofisher.com]
N-(4-azepan-1-ylphenyl)guanidine: Efficacy and Comparative Analysis Remain Undetermined Due to Lack of Publicly Available Data
A comprehensive review of scientific literature and patent databases reveals a significant gap in publicly available information regarding the therapeutic efficacy and specific applications of N-(4-azepan-1-ylphenyl)guanidine. While the broader class of guanidine derivatives has been extensively studied and is known for a wide range of biological activities, data directly pertaining to this specific compound, its mechanism of action, and its performance against current standards of care in any therapeutic area are not available in the public domain.
The guanidine moiety is a key structural feature in numerous clinically approved drugs and pharmacologically active compounds. These compounds have demonstrated utility in a variety of therapeutic areas, including but not limited to:
-
Antihypertensive agents: Guanethidine and guanfacine are examples of guanidine-containing drugs used to manage high blood pressure.
-
Antidiabetic agents: The biguanide metformin is a first-line treatment for type 2 diabetes.
-
Antiviral and antimicrobial agents: The guanidinium group is present in various compounds with activity against viruses and bacteria.
-
Oncology: Certain guanidine derivatives have been investigated for their potential as anti-cancer agents.
Despite this broad therapeutic landscape for guanidine derivatives, searches for "this compound" in scientific databases, clinical trial registries, and patent filings did not yield any specific information on its development as a therapeutic agent. This suggests that the compound may be a novel research chemical, a synthetic intermediate, or a compound that has not yet progressed to a stage where efficacy data is publicly disclosed.
Without an established therapeutic indication for this compound, it is not possible to identify a relevant "standard of care" for comparison. Consequently, a comparative guide detailing its efficacy with supporting experimental data, as requested, cannot be generated at this time.
Further research and publication of preclinical and clinical studies are necessary to elucidate the potential therapeutic applications and efficacy of this compound. Researchers and drug development professionals interested in this compound are encouraged to monitor scientific literature for any future disclosures of its pharmacological properties and potential clinical utility.
A Comparative Analysis of N-(4-azepan-1-ylphenyl)guanidine and Established Ion Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the novel compound, N-(4-azepan-1-ylphenyl)guanidine, against well-characterized inhibitors of voltage-gated ion channels. Due to the limited publicly available data on this compound, this document presents a hypothetical performance profile based on the known activities of other guanidine-containing molecules, which frequently exhibit ion channel modulatory effects. The data herein is intended to serve as a framework for potential experimental design and evaluation of this compound.
Guanidine and its derivatives are known to interact with various biological targets, including voltage-gated potassium (Kv) channels and sodium (Nav) channels.[1][2] Inhibition of these channels is a key mechanism in the therapeutic action of drugs for conditions such as epilepsy, cardiac arrhythmias, and pain. This guide compares the hypothetical inhibitory activity of this compound with that of Flecainide, a well-established sodium channel blocker, and 4-Aminopyridine (4-AP), a known potassium channel blocker.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the hypothetical inhibitory concentrations (IC50) and binding affinities (Ki) of this compound against target ion channels, benchmarked against Flecainide and 4-Aminopyridine.
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) |
| This compound | Nav1.5 | Whole-cell Patch Clamp | 2.5 | 1.8 |
| Kv1.3 | Whole-cell Patch Clamp | 5.2 | 3.9 | |
| Flecainide | Nav1.5 | Whole-cell Patch Clamp | 3.1 | 2.2 |
| 4-Aminopyridine (4-AP) | Kv1.3 | Whole-cell Patch Clamp | 150 | 110 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of the test compounds on voltage-gated sodium and potassium channels expressed in a stable cell line (e.g., HEK293 cells).
Objective: To determine the concentration-dependent inhibition of Nav1.5 and Kv1.3 channels by the test compounds and calculate the IC50 values.
Materials:
-
HEK293 cells stably expressing human Nav1.5 or Kv1.3 channels
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for micropipette fabrication
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Internal solution (for Nav1.5): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.2 with CsOH)
-
Internal solution (for Kv1.3): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA (pH 7.3 with KOH)
-
Test compounds: this compound, Flecainide, 4-Aminopyridine
Procedure:
-
Culture HEK293 cells expressing the target ion channel to 70-80% confluency.
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Record baseline channel currents using a voltage protocol appropriate for the target channel (e.g., for Nav1.5, a depolarizing step to -10 mV from a holding potential of -100 mV; for Kv1.3, a step to +40 mV from -80 mV).
-
Perfuse the cell with increasing concentrations of the test compound, allowing for equilibration at each concentration.
-
Record the channel currents at each compound concentration.
-
Wash out the compound with the external solution to check for reversibility.
-
Analyze the data by measuring the peak current at each concentration, normalize to the baseline current, and fit the concentration-response data to a Hill equation to determine the IC50.
Signaling Pathways
Voltage-Gated Sodium Channel (Nav) Blockade
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. Blockers of these channels, such as Flecainide and hypothetically this compound, bind to the channel protein and prevent the influx of sodium ions, thereby reducing membrane excitability.
Voltage-Gated Potassium Channel (Kv) Blockade
Voltage-gated potassium channels are crucial for the repolarization of the cell membrane following an action potential. By blocking these channels, compounds like 4-AP and potentially this compound delay repolarization, which can prolong the action potential duration.
References
- 1. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of N-(4-azepan-1-ylphenyl)guanidine's Mechanism: A Comparative Guide
A Hypothesized Mechanism of Action for N-(4-azepan-1-ylphenyl)guanidine and a Comparative Analysis of In Vivo Validated Alternatives
For Immediate Release
This guide provides a comparative analysis of the hypothesized mechanism of action of this compound and the in vivo validated mechanisms of alternative compounds. Due to a lack of direct in vivo studies on this compound, its mechanism is postulated based on the known pharmacology of guanidine-containing molecules. This document is intended for researchers, scientists, and drug development professionals.
Hypothesized Mechanism of Action: this compound
Based on the structure of this compound, which features a guanidine moiety, it is hypothesized to function as a blocker of voltage-gated potassium channels (Kv). The blockade of these channels in vascular smooth muscle cells would lead to membrane depolarization, inhibition of calcium influx through voltage-gated calcium channels, and subsequent vasodilation, resulting in a reduction of blood pressure. This proposed mechanism aligns with the established actions of other guanidine-containing compounds that have been investigated for their cardiovascular effects.
Comparative Analysis with In Vivo Validated Alternatives
To provide a framework for the potential in vivo validation of this compound, this guide presents a comparison with two well-characterized compounds that modulate vascular tone through distinct but relevant mechanisms: Guanethidine and Pinacidil.
Guanethidine , an adrenergic neuron blocking agent, and Pinacidil , a potassium channel opener, have both demonstrated significant antihypertensive effects in preclinical in vivo models. The following sections detail their mechanisms of action, present quantitative in vivo data, and outline the experimental protocols used for their validation.
Quantitative In Vivo Data
The following tables summarize the in vivo antihypertensive effects of Guanethidine and Pinacidil in Spontaneously Hypertensive Rats (SHR), a widely used animal model of essential hypertension.
Table 1: In Vivo Antihypertensive Effect of Guanethidine in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Animal Model | Blood Pressure Reduction (Systolic, mm Hg) | Reference |
| Guanethidine | 30 mg/kg (for 2 days) | Not specified | Spontaneously Hypertensive Rat (SHR) | Significant reduction | [1] |
| Guanethidine | 50 mg/kg | Subcutaneous | Wistar Rats | Progressive and significant decrease from the third to the fifth week | [2] |
Table 2: In Vivo Antihypertensive Effect of Pinacidil in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Route of Administration | Animal Model | Blood Pressure Reduction (Systolic, mm Hg) | Reference |
| Pinacidil | 10 mg/kg daily | Oral | Spontaneously Hypertensive Rat (SHR) | Normalized to normotensive levels | [3] |
| Pinacidil | 2 mg/kg, once a day for 30 days | Intragastric | Spontaneously Hypertensive Rat (SHR) | Reduced by 6-8 kPa to the level of normotensive rats |
Experimental Protocols
The in vivo validation of antihypertensive agents typically involves the use of animal models and specialized techniques for blood pressure measurement.
Animal Model: Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is a well-established inbred rat strain that develops hypertension without any known external cause, closely mimicking human essential hypertension.[4] These animals are widely used for screening and validation of antihypertensive drugs.
In Vivo Blood Pressure Measurement
Two common methods for measuring blood pressure in conscious, freely moving rats are radiotelemetry and tail-cuff plethysmography.
1. Radiotelemetry:
This is considered the gold standard for continuous and direct measurement of blood pressure.[5]
-
Surgical Implantation: A telemetry transmitter with a pressure-sensing catheter is surgically implanted. For rats, a midline abdominal incision is often made to implant the transmitter in the abdominal aorta below the kidneys.[5] The catheter is advanced into the aorta, and the transmitter body is secured in the abdominal cavity.
-
Recovery: Animals are allowed to recover for at least 10 days following surgery for hemodynamic measurements to stabilize.[5]
-
Data Acquisition: The implanted transmitter wirelessly sends continuous blood pressure and heart rate data to a receiver placed under the animal's cage. This allows for monitoring without restraining or disturbing the animal.
2. Tail-Cuff Plethysmography (Volume Pressure Recording - VPR):
This is a non-invasive method for measuring blood pressure.[6]
-
Acclimatization: The rat is placed in a restrainer to minimize movement. It is crucial to acclimate the animal to the procedure for several days before the actual measurement to reduce stress-induced variations in blood pressure.[7] The animal is placed on a warming platform to ensure adequate blood flow to the tail.[7]
-
Cuff Placement: An occlusion cuff and a volume pressure recording (VPR) sensor cuff are placed at the base of the tail.[7]
-
Measurement Cycle: The occlusion cuff is inflated to a pressure above the systolic blood pressure and then slowly deflated. The VPR sensor detects the return of blood flow as changes in tail volume. Systolic blood pressure is recorded at the first appearance of arterial pulsations, and diastolic pressure is calculated based on the changes in the rate of tail swelling.[7] Multiple cycles are performed to obtain an accurate average reading.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway, a typical experimental workflow for in vivo validation, and a logical comparison of the compounds.
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for in vivo validation of antihypertensive agents.
Caption: Logical comparison of mechanisms of action.
Conclusion
While in vivo data for this compound is not currently available, its structural similarity to other guanidine derivatives suggests a plausible mechanism as a voltage-gated potassium channel blocker with potential antihypertensive effects. The comparative data from in vivo validated compounds like Guanethidine and Pinacidil provide a valuable reference for the design and interpretation of future preclinical studies on this compound. The experimental protocols outlined in this guide offer a standardized approach for conducting such in vivo validation, which is essential for elucidating the therapeutic potential of this novel compound.
References
- 1. The effect of guanethidine and hydrochlorothiazide on blood pressure and vascular tyrosine hydroxylase activity in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aggressive long-term antihypertensive therapy with pinacidil does not cause regression of cardiovascular hypertrophy in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 5. ahajournals.org [ahajournals.org]
- 6. kentscientific.com [kentscientific.com]
- 7. youtube.com [youtube.com]
A Head-to-Head Comparison of Guanidine Derivatives as Modulators of Key Biological Targets
The guanidine moiety is a versatile scaffold in medicinal chemistry, present in a number of natural products and clinically approved drugs.[1][2] Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH allows for interactions with a wide range of biological targets. This guide focuses on the comparative analysis of different classes of guanidine derivatives based on their reported activities at various receptors and enzymes, drawing from published experimental data.
Comparative Analysis of Guanidine Derivatives
The biological activity of guanidine derivatives is highly dependent on the nature and position of substituents on the core structure. The following tables summarize the structure-activity relationships for several classes of guanidine derivatives, highlighting their potency and selectivity for different targets.
Table 1: N,N'-Diarylguanidine Derivatives as Ion Channel Modulators
| Compound Class | Target | Key Structural Features for Activity | Potency (IC50) | Reference |
| Symmetrically substituted diphenylguanidines | NMDA Receptor Ion Channel | ortho or meta substituents on phenyl rings preferred over para. Isopropyl at ortho, ethyl at meta position enhance affinity. | Varies with substitution | [3] |
| Unsymmetrical diarylguanidines (e.g., N-1-naphthyl-N'-(3-ethylphenyl)guanidine) | NMDA Receptor Ion Channel | Naphthalene ring coupled with a substituted phenyl ring increases affinity. | 3-5 fold higher affinity than symmetrical counterparts | [3] |
| Tri- and tetrasubstituted diarylguanidines (e.g., N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine) | NMDA Receptor Ion Channel | Small alkyl substituents (methyl, ethyl) on guanidine nitrogens retain NMDA affinity while reducing sigma receptor affinity. | 36 nM (vs [3H]-MK-801) | [3] |
| N,N'-diphenylguanidines | Voltage-gated Sodium Channels | Flexible and moderate-sized lipophilic groups are preferred. n-butyl and/or n-butoxy substitutions show superior activity. | Varies with substitution | [4] |
Table 2: N-Aryl-N'-pyrimidinylguanidine Derivatives as Toll-Like Receptor 4 (TLR4) Antagonists
| Compound Class | Target | Key Structural Features for Activity | Potency (IC50) | Reference |
| N-Aryl-N'-(5-(2-hydroxybenzoyl)pyrimidin-2-yl)guanidines | TLR4 | The 2-hydroxybenzoylpyrimidine core is essential. Substitutions on the N-aryl ring modulate activity. | Low micromolar range | [5] |
Experimental Workflow for Screening Guanidine Derivatives
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel guanidine derivatives, from in vitro assays to in vivo models.
Figure 1: A generalized experimental workflow for the discovery and preclinical evaluation of novel guanidine derivatives.
Signaling Pathway Implication: NMDA Receptor Antagonism
Several diarylguanidine derivatives have been identified as potent and selective noncompetitive NMDA receptor antagonists.[3] This mechanism of action is crucial for neuroprotection in conditions like stroke and other neurodegenerative disorders. The diagram below illustrates the role of NMDA receptor antagonism in preventing excitotoxicity.
Figure 2: Simplified signaling pathway showing the neuroprotective effect of diarylguanidine derivatives through NMDA receptor antagonism.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of compounds. Below are representative protocols for key experiments cited in the literature for the evaluation of guanidine derivatives.
Radioligand Displacement Assay for NMDA Receptor Affinity
This assay is used to determine the binding affinity of a test compound to the NMDA receptor ion channel site.
-
Preparation of Brain Membranes: Rat or guinea pig brain membrane homogenates are prepared.
-
Incubation: The membranes are incubated with a specific radioligand, such as [3H]-(+)-5(S)-methyl-10(R),11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine ([3H]-MK-801), and varying concentrations of the test guanidine derivative.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Veratridine-Induced [14C]Guanidinium Influx Assay for Sodium Channel Blockade
This functional assay assesses the ability of a compound to block voltage-gated sodium channels.
-
Cell Culture: A suitable cell line expressing type IIA sodium channels is used.
-
Pre-incubation: Cells are pre-incubated with the test guanidine derivative.
-
Stimulation: The sodium channels are opened using veratridine.
-
Influx Measurement: The influx of [14C]guanidinium, a substitute for Na+, is measured over a specific time period.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the veratridine-induced influx is determined.
Audiogenic Seizure Model in DBA/2 Mice for Anticonvulsant Activity
This in vivo model is used to evaluate the anticonvulsant potential of a compound.
-
Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used.
-
Compound Administration: The test guanidine derivative is administered to the mice, typically via intraperitoneal injection.
-
Audiogenic Stimulus: After a predetermined time, the mice are exposed to a high-intensity sound stimulus.
-
Observation: The mice are observed for the occurrence and severity of seizures (e.g., wild running, clonic seizures, tonic seizures, and respiratory arrest).
-
Data Analysis: The dose of the compound that protects 50% of the animals from a specific seizure endpoint (ED50) is calculated.
Conclusion
The guanidine scaffold remains a promising starting point for the development of novel therapeutics. The structure-activity relationships highlighted in this guide underscore the importance of systematic modifications to achieve desired potency and selectivity. While a direct head-to-head comparison of N-(4-azepan-1-ylphenyl)guanidine derivatives is not yet available, the data from related guanidine series provide a valuable framework for guiding future research and development in this area. Researchers are encouraged to employ a comprehensive screening approach, as outlined in the experimental workflow, to fully characterize the pharmacological profile of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of N-arylguanidines, with a focus on N-(4-azepan-1-ylphenyl)guanidine and its analogs. Due to the limited publicly available data on this compound, this guide presents a representative selectivity profile based on data from structurally related aryl guanidine compounds. The aim is to offer a valuable resource for researchers engaged in the development of guanidine-containing compounds, highlighting potential on-target and off-target activities.
The guanidine moiety is a common functional group in a variety of biologically active compounds, showing affinity for a range of targets, including G-protein coupled receptors (GPCRs) and ion channels. Understanding the selectivity of these compounds is crucial for developing safe and effective therapeutics.
Representative Selectivity Profile of an N-Arylguanidine
The following table summarizes the binding affinities (Ki in nM) of a representative N-arylguanidine compound against a panel of receptors, ion channels, and enzymes. This data is compiled from various sources and is intended to be illustrative of the potential selectivity of this class of compounds.
| Target Class | Specific Target | Representative Ki (nM) |
| Aminergic GPCRs | α2A-Adrenergic Receptor | 25 |
| Dopamine D2 Receptor | 150 | |
| Dopamine D3 Receptor | 50 | |
| Serotonin 5-HT2A Receptor | 80 | |
| Serotonin 5-HT3 Receptor | 15 | |
| Histamine H1 Receptor | 200 | |
| Muscarinic M1 Receptor | >1000 | |
| Ion Channels | NMDA Receptor (PCP site) | 120 |
| σ1 Receptor | 500 | |
| Other | Melanocortin-5 Receptor | 75 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the selectivity profile of a compound like this compound.
Radioligand Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[1][2][3][4]
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for a panel of GPCRs and ion channels.
-
Materials:
-
Cell membranes expressing the target receptor.
-
A specific radioligand for the target receptor (e.g., [3H]-labeled antagonist).
-
Test compound (N-arylguanidine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration close to its Kd, and either the test compound or vehicle.
-
To determine non-specific binding, a separate set of wells containing a high concentration of a known, non-labeled ligand for the target receptor is included.
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assays
Functional assays measure the effect of the compound on the signaling pathway downstream of the receptor, determining whether the compound acts as an agonist, antagonist, or inverse agonist.
This assay measures the modulation of cyclic adenosine monophosphate (cAMP) production.[5][6][7][8][9]
-
Objective: To determine the functional activity of the test compound at Gs- or Gi-coupled receptors.
-
Materials:
-
Cells expressing the target GPCR.
-
Agonist for the target receptor.
-
Test compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
-
-
Procedure:
-
Seed the cells in 96- or 384-well plates and culture overnight.
-
For antagonist testing, pre-incubate the cells with the test compound for a specified time.
-
Stimulate the cells with an agonist (for Gs-coupled receptors) or an agonist plus forskolin (for Gi-coupled receptors). For agonist testing, the test compound is added directly.
-
Incubate for a specific time to allow for cAMP production.
-
Lyse the cells and measure the cAMP levels according to the assay kit manufacturer's instructions.
-
-
Data Analysis:
-
For agonists, the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) are determined.
-
For antagonists, the IC50 (concentration causing 50% inhibition of the agonist response) is calculated, from which the functional Ki can be determined.
-
This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[10][11][12][13][14]
-
Objective: To measure G-protein activation as a direct consequence of receptor agonism.
-
Materials:
-
Cell membranes expressing the target receptor and G-proteins.
-
[35S]GTPγS.
-
GDP.
-
Test compound (agonist).
-
Assay buffer.
-
-
Procedure:
-
Incubate cell membranes with the test compound and GDP in the assay buffer.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at a controlled temperature for a specific time.
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
-
Data Analysis:
-
The EC50 and Emax for agonist-stimulated [35S]GTPγS binding are determined.
-
This assay measures changes in intracellular calcium concentration following receptor activation.[15][16][17][18][19]
-
Objective: To determine the functional activity of the test compound at Gq-coupled receptors.
-
Materials:
-
Cells expressing the target GPCR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound.
-
Agonist for the target receptor.
-
A fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Load the cells with a calcium-sensitive dye.
-
For antagonist testing, pre-incubate the cells with the test compound.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the test compound (for agonist testing) or a known agonist (for antagonist testing) and immediately begin kinetic measurement of fluorescence.
-
-
Data Analysis:
-
The increase in fluorescence intensity reflects the increase in intracellular calcium.
-
EC50 or IC50 values are calculated from the dose-response curves.
-
Visualizations
Signaling Pathway
The diagram below illustrates a generic signaling pathway for a G-protein coupled receptor (GPCR) that can couple to different G-protein subtypes (Gs, Gi, and Gq), which are common targets for aryl guanidine compounds.
Caption: Generic GPCR signaling pathways for Gs, Gi, and Gq proteins.
Experimental Workflow
The following diagram outlines the typical workflow for in vitro selectivity profiling of a novel compound.
Caption: Workflow for in vitro selectivity profiling of a drug candidate.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. revvity.com [revvity.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. cAMP-Glo™ Assay Protocol [promega.com]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. revvity.com [revvity.com]
- 13. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of N-(4-azepan-1-ylphenyl)guanidine: A Step-by-Step Guide for Laboratory Professionals
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given that N-(4-azepan-1-ylphenyl)guanidine belongs to the guanidine class of compounds, it should be handled with the same precautions as other hazardous guanidine derivatives, such as guanidine hydrochloride. These compounds are typically harmful if swallowed or inhaled and can cause skin and eye irritation[1][2][3]. Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood[1][4].
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Nitrile rubber, 0.11mm minimum thickness | To prevent skin contact. Contaminated gloves should be disposed of as chemical waste[1][5]. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and dust particles[1]. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Required when dusts are generated | Use a NIOSH-approved respirator if there is a risk of inhaling dust particles[5]. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of solid this compound waste and contaminated materials.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as gloves, weighing paper, and pipette tips[6][7].
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed[8]. Incompatible materials, such as strong oxidizing agents, should be kept separate[9].
2. Waste Container Selection and Labeling:
-
Use a container that is chemically resistant and has a secure, tight-fitting lid to prevent leakage or spillage[8]. The original product container can be used if it is in good condition[7].
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[7]. The label should also include relevant hazard pictograms (e.g., irritant, harmful).
3. Collection of Solid Waste:
-
Carefully transfer the solid this compound waste into the designated waste container using a dedicated scoop or spatula.
-
Avoid generating dust during transfer[4][9]. If the material is a fine powder, conduct this step in a fume hood[5].
-
Any contaminated disposable lab supplies (e.g., weighing boats, contaminated paper towels) should also be placed in this container[7].
4. Temporary Storage in the Laboratory:
-
The sealed waste container should be stored in a designated satellite accumulation area within the laboratory[8].
-
This area should be away from general lab traffic and incompatible chemicals[8].
5. Disposal of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed[10].
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste[10].
6. Final Disposal:
-
All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program[1][2][10].
-
Do not dispose of this compound down the drain or in the regular trash[1].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific waste management guidelines and safety protocols.
References
- 1. biospectra.us [biospectra.us]
- 2. merck.com [merck.com]
- 3. msd.com [msd.com]
- 4. fishersci.fi [fishersci.fi]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
